molecular formula C24H38O4<br>(C8H17COO)2C6H4<br>C24H38O4 B166056 Diisooctyl phthalate CAS No. 27554-26-3

Diisooctyl phthalate

Cat. No.: B166056
CAS No.: 27554-26-3
M. Wt: 390.6 g/mol
InChI Key: IJFPVINAQGWBRJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Perspectives on Diisooctyl Phthalate (B1215562)

The broader class of phthalic acid esters (PAEs), to which DIOP belongs, has been utilized in industrial applications since the 1930s. researchgate.net Early research primarily focused on their efficacy as plasticizers, highlighting their ability to enhance the physical and mechanical properties of polymers. atamanchemicals.com For instance, bis(2-ethylhexyl) phthalate (DEHP), a related compound often discussed in conjunction with DIOP, saw commercial production begin in Japan around 1933 and in the United States by 1939. wikipedia.org

Over time, the widespread production and application of phthalates, including DIOP, led to their ubiquitous presence in the environment. nih.gov This ubiquity prompted a significant evolution in research perspectives. Academic inquiry expanded beyond industrial utility to encompass the environmental fate, transport, and potential for human exposure to these compounds. nih.govcpsc.govnih.gov Consequently, the focus shifted towards understanding the implications of their release into various environmental compartments and their persistence. The recognition of these environmental and health considerations has, in some instances, led to a decline in the use of DIOP in certain applications, fostering research into less volatile phthalates and phthalate-free alternatives. atamanchemicals.comglobenewswire.com

Significance of Diisooctyl Phthalate in Contemporary Environmental and Health Sciences

In contemporary environmental and health sciences, DIOP is recognized as a compound of significant academic interest due to its widespread detection and classification as a potential environmental pollutant. ontosight.ai Its presence has been documented across various environmental matrices, including air (both gas and dust phases), surface water (freshwater and marine environments), sediments, and soil (e.g., in sludge from sewage and wastewater treatments and landfill leachate). researchgate.netnih.gov

DIOP, like other phthalates, is not covalently bound within the polymer matrix, allowing it to leach into the surrounding environment during the production, transport, storage, use, and disposal of plastic products. nih.gov This characteristic contributes to its pervasive presence in the environment. For example, DIOP can leach into drinking water from industrial discharges and is commonly found in bottled water. atamanchemicals.com The U.S. Environmental Protection Agency (EPA) has established a limit of 6 ppb for DIOP in drinking water. atamanchemicals.com Furthermore, studies have reported elevated levels of phthalates, including DIOP, in certain food samples, such as European milk samples, where concentrations were found to be significantly higher than drinking water limits. atamanchemicals.com

The ubiquitous nature of DIOP has led to widespread human exposure, making it a subject of extensive research in health sciences. nih.govosd.milwebmd.com Academic inquiry into DIOP's significance in health sciences often centers on its classification as a suspected endocrine disruptor, implying its potential to interfere with the body's hormonal systems. atamanchemicals.comontosight.aihmdb.ca Research has confirmed the identification of DIOP in human blood, underscoring the reality of human exposure. hmdb.ca The environmental persistence and potential for bioaccumulation of phthalates along the food chain further highlight their importance as subjects of ongoing scientific investigation. nih.gov

Table 2: Environmental Presence of this compound (Example Concentrations)

Environmental MatrixObserved Levels / Regulatory LimitsSource
US EPA Drinking Water Limit6 ppb atamanchemicals.com
European Milk SamplesUp to 12,000 ppb atamanchemicals.com
AirPresent in gas and dust phases; higher levels in urban centers nih.gov
Surface Water (fresh/marine)Frequently detected nih.gov
Soil/SedimentsPresent in sludge from sewage/wastewater treatments and landfill leachate researchgate.netnih.gov

Note: This table presents static data. In an interactive digital format, specific concentration ranges from various studies could be dynamically filtered or expanded.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is broad, encompassing its chemical characteristics, environmental behavior, and implications for biological systems. A primary objective is to comprehensively understand its environmental fate and transport, including its distribution across different environmental compartments such as air, water, and soil. researchgate.netnih.gov Research endeavors also focus on developing and refining analytical methods for the accurate detection and quantification of DIOP in diverse matrices, including environmental samples, food products, and biological specimens. atamanchemicals.comnih.govindustrialchemicals.gov.au

Another significant area of academic inquiry involves monitoring human exposure levels to DIOP and other phthalates. researchgate.net This includes studies aimed at identifying major exposure pathways and assessing the extent of human uptake. Furthermore, research seeks to characterize the ubiquitous nature of DIOP as an environmental contaminant and to understand the mechanisms by which it is released from consumer products into the environment. nih.gov The U.S. Environmental Protection Agency (EPA), for instance, actively assesses the human health risks associated with both single and cumulative exposures to phthalates, reflecting a key objective of informing regulatory frameworks and public health guidelines. osd.mil The exploration of alternative plasticizers that offer similar technical properties but with reduced environmental and health concerns also constitutes a crucial objective within contemporary academic research. atamanchemicals.comwikipedia.orgglobenewswire.com

Properties

IUPAC Name

bis(6-methylheptyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3
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InChI Key

IJFPVINAQGWBRJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C
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Molecular Formula

C24H38O4, Array
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DSSTOX Substance ID

DTXSID50873226
Record name Bis(6-methylheptyl) phthalate
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Molecular Weight

390.6 g/mol
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Physical Description

Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid, Nearly colorless viscous liquid; [Hawley] Clear colorless viscous liquid; [MSDSonline], COLOURLESS VISCOUS LIQUID.
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Boiling Point

1288 °F at 760 mmHg (USCG, 1999), 370 °C
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Flash Point

450 °F (USCG, 1999), 450 °F; 232 °C /(method not specified)/, 450 °F (232 °C) (Closed cup), 227 °C c.c.
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Solubility

... compatible with vinyl chloride resins and some cellulosic resins, In water, 9.0X10-2 mg/L at 25 °C, Solubility in water: none
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Density

0.980-0.983 at 20 °C/20 °C, Bulk density: Wt/gal = 8.20 lb at 20 °C, Relative density (water = 1): 0.99
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Vapor Density

13.5 (Air = 1), Relative vapor density (air = 1): 13.5
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Vapor Pressure

0.0000055 [mmHg], 5.5X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
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Color/Form

Nearly colorless, viscous liquid

CAS No.

27554-26-3, 131-20-4, 71097-28-4
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Melting Point

-4 °C /From Table/, -45 °C
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Environmental Dynamics and Global Distribution of Diisooctyl Phthalate

Bioaccumulation and Trophic Transfer in Ecological Systems

Biomagnification Across Food Webs

The environmental behavior of Diisooctyl phthalate (B1215562), particularly its potential for biomagnification across food webs, is a critical aspect of its ecological assessment. Biomagnification refers to the process where the concentration of a chemical increases in organisms at successively higher trophic levels within a food web. For phthalate esters (PAEs), including Diisooctyl phthalate, the evidence generally suggests a limited potential for significant biomagnification.

Studies indicate that higher molecular weight phthalate esters, to which this compound belongs (as a C8 phthalate), typically exhibit low to moderate bioaccumulation and biomagnification potential. Field studies focusing on food webs have demonstrated that the bioaccumulation potential for medium-chain phthalates is not significant, and they are generally not found to biomagnify canada.ca. For instance, research on Dialkyl phthalate esters (DPEs), including di-iso-octyl phthalate (C8), in marine aquatic food webs revealed that their lipid equivalent concentrations either did not show statistically significant trends with increasing trophic position or, for high-molecular-weight DPEs, actually declined significantly with increasing trophic position researchgate.net. This phenomenon, where chemical concentrations decrease at higher trophic levels, is known as trophic dilution researchgate.netsfu.ca.

This observed pattern, where biomagnification is not prevalent, is often attributed to the rapid degradation and metabolism of phthalate esters by living organisms, particularly in higher trophic levels researchgate.net. While these substances are bioavailable and can be measured in various aquatic species, their metabolic transformation acts as a key mitigating factor against significant accumulation up the food chain canada.casfu.ca.

Table 1: Summary of Biomagnification Potential of Phthalate Esters

Phthalate Ester TypeBiomagnification PotentialSupporting Evidence
Medium-chain Phthalates (e.g., DIOP)Low to Moderate; Not SignificantFood web field studies, empirical and modelled data canada.ca
Higher Molecular Weight DPEs (e.g., C8-C10, including this compound)Not observed; Trophic DilutionMarine aquatic food web studies, decline in lipid equivalent concentrations with increasing trophic position researchgate.netsfu.ca
General Phthalate EstersDo not biomagnifyLaboratory and field studies sfu.ca

Spatiotemporal Monitoring and Environmental Concentration Profiling

Monitoring efforts have revealed the presence of this compound and other phthalate esters across various environmental compartments globally, reflecting their widespread production and use. Concentrations vary significantly depending on the matrix, proximity to industrial sources, and temporal factors.

Groundwater and Drinking Water: this compound has been detected in groundwater, with concentrations reported up to 100 ppb (0.1 mg/L) in test wells surrounding waste lagoons in the Netherlands. Near an agricultural plot of land, concentrations ranged from 0.065 to 0.20 mg/L nih.gov. In drinking water, the U.S. Environmental Protection Agency (EPA) sets limits for this compound at 6 ppb atamanchemicals.com.

Food and Beverages: this compound can leach into food and drinking water from plastic materials atamanchemicals.com. Notably, some European milk samples have shown very high levels, reaching up to 12,000 ppb (12 mg/L) atamanchemicals.com.

Surface Water and Sediments: While specific data for this compound alone can be limited, broader studies on phthalate esters (PAEs) provide insight into environmental concentrations where DIOP is often part of the mixture. In the Persian Gulf, the total concentration of six common PAEs, including di-n-octyl phthalate (DOP, a related octyl phthalate), ranged from 7.23 to 23.7 μg/L, with a mean concentration of 13.7 μg/L in seawater samples plos.org. In the Pearl River Delta in China, total PAE concentrations in surface water ranged from 0.35 to 20.70 μg/L, with higher levels observed in the wet season (average 7.60 μg/L) compared to the dry season (average 1.99 μg/L) iwaponline.com. In sediments from the same region, total PAE concentrations ranged from 0.88 to 5.69 μg/g dry weight, showing an opposite temporal pattern with higher levels in the dry season iwaponline.com. Wastewater treatment plants also contribute to environmental concentrations, with influent samples in South Africa showing PAE levels up to 2,488 μg/L and sludge containing 130–1,094 μg/g dry weight frontiersin.org.

Air: Phthalates, including those structurally related to this compound, are ubiquitous in both indoor and outdoor air environments mdpi.com. While specific concentrations for this compound in air are not readily available in the provided data, studies on general phthalate mixtures indicate their widespread atmospheric presence mdpi.com.

Biota: this compound has been reported in certain organisms, such as Apis (bees) and Lythrum salicaria (purple loosestrife) nih.gov. However, quantitative concentration data for DIOP in these organisms were not detailed in the available research findings.

Table 2: Environmental Concentration Profiling of this compound and Related Phthalate Esters

Environmental MatrixLocationConcentration Range / ValueNotesSource
Groundwater NetherlandsUp to 100 ppb (0.1 mg/L)Near waste lagoons nih.gov
Groundwater Agricultural plot0.065 - 0.20 mg/L nih.gov
Drinking Water U.S.6 ppbEPA limit atamanchemicals.com
Milk EuropeUp to 12,000 ppb (12 mg/L) atamanchemicals.com
Surface Water (Total PAEs) Persian Gulf7.23 - 23.7 μg/L (mean 13.7 μg/L)Includes di-n-octyl phthalate (DOP) plos.org
Surface Water (Total PAEs) Pearl River Delta, China0.35 - 20.70 μg/LWet season avg: 7.60 μg/L; Dry season avg: 1.99 μg/L iwaponline.com
River Water (Total PEs) NigeriaUp to 2,705 μg/L frontiersin.org
Waterworks (Total PEs) China0.02 - 0.77 μg/L frontiersin.org
Surface Water (Total PEs) IranUndetectable - 0.43 μg/L frontiersin.org
WWTP Influent (Total PEs) South Africa2.7 - 2,488 μg/L frontiersin.org
Sediment (Total PAEs) Pearl River Delta, China0.88 - 5.69 μg/g dry weight iwaponline.com
WWTP Sludge (Total PEs) South Africa130 - 1,094 μg/g dry weight frontiersin.org
Biota Apis, Lythrum salicariaReported presenceNo quantitative data provided nih.gov

Human and Biotic Exposure Assessment of Diisooctyl Phthalate

Primary Human Exposure Pathways

Exposure to Diisooctyl phthalate (B1215562) (DIOP) for the general population is primarily through food, with an estimated average consumption of 0.25 milligrams per day atamanchemicals.com. Occupational exposure can be higher for workers in factories that use DIOP in production atamanchemicals.com.

Dietary intake is considered a major route of exposure for phthalates, including Diisooctyl phthalate (often referred to as DEHP in exposure studies) mdpi.comnih.gov. Phthalates can leach into food and drinking water from plastic packaging and food-contact materials atamanchemicals.comnih.gov. Fatty foods, such as milk products, fish, seafood, and oils, are more likely to contain higher concentrations of this compound due to its faster extraction into nonpolar solvents atamanchemicals.com. The U.S. FDA permits the use of DIOP-containing packaging only for foods that primarily contain water atamanchemicals.com.

Studies have detected this compound (as DEHP) in various food items. For instance, high concentrations of DEHP (ranging from 10 to 4400 ng/g) were found in duplicate diet samples from hospitals in Japan, with disposable PVC gloves used during meal preparation suspected as a source of contamination tandfonline.com. In a study of Spanish youth, di-n-octyl phthalate (DNOP) had the lowest mean dietary intake among several phthalates, ranging from 0.00463 to 0.0209 µg/kg body weight/day mdpi.com.

Table 1: Estimated Daily Dietary Exposure to Phthalates in Spanish Youth (µg/kg body weight/day) mdpi.com

PhthalateAge Group (1–2 years)Age Group (3–9 years)Age Group (10–17 years)
DEP0.5450.1650.0761
DEHP0.1650.09950.194
DNOP0.02090.007620.00463

High concentrations of DEHP (often synonymous with DIOP in these contexts) have been consistently observed in poultry, cooking oils, and cream-based dairy products researchgate.net. For the general population, the estimated body burden from all sources excluding medical and occupational exposure ranges from 1 to 30 µg/kg body weight/day europa.eu. Biomonitoring studies suggest a current median exposure of 2 to 5 µg/kg body weight/day, with the 95th percentile estimated between 6 and 17 µg/kg body weight/day europa.eu.

This compound can be an indoor air pollutant in homes and schools, as it is a component of many household items, including floor tiles, shower curtains, and furniture upholstery atamanchemicals.com. Phthalates are semi-volatile organic compounds, and higher air temperatures can lead to increased concentrations in the air wikipedia.orgnih.gov. DEHP (often used interchangeably with DIOP) is easily adsorbed on solid surfaces, aerosols, and house dust in indoor environments due to its low vapor pressure researchgate.net.

Ingestion of indoor dust is a significant route of exposure, especially for young children and infants researchgate.netcpsc.gov. While inhalation of airborne dust particles also contributes to exposure, dust ingestion is often reported as a major contributor to non-dietary phthalate exposure acs.orgresearchgate.netcpsc.gov. For instance, ingestion was identified as the primary exposure pathway for phthalates in indoor dust on campuses, with estimated daily intake values for males at 0.21 µg/(kg·day) and for females at 0.25 µg/(kg·day) acs.org. Inhalation and dermal contact pathways resulted in significantly lower estimated daily intakes acs.org.

Table 2: Estimated Daily Intake of Phthalates from Indoor Dust (µg/kg·day) acs.org

Exposure PathwayMales (µg/kg·day)Females (µg/kg·day)
Ingestion0.210.25
Inhalation5.72 × 10⁻⁵5.38 × 10⁻⁵
Dermal Contact9.47 × 10⁻⁴1.01 × 10⁻³

Occupational exposure to this compound may occur through inhalation and dermal contact in workplaces where it is produced or used, with the U.S. agency OSHA setting an occupational exposure limit of 5 mg/m³ of air atamanchemicals.comnih.gov.

Dermal absorption is another route of human exposure to phthalates, including this compound nih.govmdpi.com. This can occur through contact with consumer products containing the compound, such as cosmetics, personal care products, laundry detergents, and air fresheners atamanchemicals.comnih.gov. While data on dermal absorption for this compound (DIOP) specifically are limited, for other high molecular weight phthalates like diisodecyl phthalate (DIDP) and di-n-octyl phthalate (DNOP), bioavailability from dermal absorption is expected to be low (2–4%) industrialchemicals.gov.au. Direct skin contact with DIOP may produce mild irritation atamanchemicals.com.

This compound (often referred to as DEHP in medical contexts) is a widely used plasticizer in medical devices, making plastics softer and more flexible atamanchemicals.comwikipedia.orgnih.gov. It has been utilized in medical products since the 1940s, notably in blood bags, where it also helps prolong the life of stored blood by stabilizing red blood cell membranes atamanchemicals.comwikipedia.org. Common medical devices containing this phthalate include intravenous tubing and bags, IV catheters, nasogastric tubes, dialysis bags and tubing, and blood bags and transfusion tubing atamanchemicals.comwikipedia.orgwikipedia.orgnih.gov.

Phthalates are not chemically bound to the plastic matrix, allowing them to leach from single-use disposable medical devices into patients, particularly during procedures such as blood transfusions, extracorporeal membrane oxygenation (ECMO), parenteral infusions, and hemodialysis nih.govacs.org. The extent of exposure is influenced by the type of device, the number, and the duration of medical procedures europa.eunih.gov.

Table 3: Estimated DEHP Exposure from Medical Procedures in Adults europa.eu

Medical ProcedureEstimated Exposure (µg/kg bw/day)
Acute/Short-term (Trauma, ECMO)Up to 8000–10000
Chronic (Hemodialysis)Up to 2200

Di(2-ethylhexyl) phthalate (DEHP) has been found in 98% of tested medical devices, with the highest amounts leaching from respiratory support devices acs.org. For instance, a neonatal expiratory filter set leached up to 54,600 µg of DEHP acs.org.

Exposure in Vulnerable and Sensitive Populations

Vulnerable populations, such as infants and hospitalized children, are particularly susceptible to phthalate exposure wikipedia.org. Phthalates can cross the placental barrier, representing a major exposure route for the fetus nih.govtmc.edu. Maternal prenatal urinary metabolite concentrations of phthalates have been measured, with some studies collecting multiple samples across pregnancy to estimate average exposure tmc.educdc.gov.

Infants can also be exposed to phthalates through breast milk from mothers who have been exposed to compounds like DEHP nih.gov. Studies indicate that infants and toddlers face a greater risk of exposure due to their mouthing behavior, which can lead to ingestion of phthalates from toys and indoor dust wikipedia.orgcpsc.gov. For infants, dust ingestion is a significant route of exposure cpsc.gov.

Prenatal exposure to phthalates has been associated with various neurobehavioral and cognitive outcomes in infants and children tmc.educdc.govmdpi.com. These associations can be age- and sex-specific tmc.edumdpi.com. Animal studies have shown that in utero exposure to antiandrogenic phthalates, including this compound (DIOP), can disrupt male reproductive development researchgate.net. Premature neonates in intensive care units (NICU) may experience even higher this compound (DEHP) exposures relative to their body weight compared to adults, with estimates reaching up to 6000 µg/kg body weight/day europa.euacs.org.

Table 4: Estimated DEHP Exposure in Neonates in NICU europa.eu

Population GroupEstimated Exposure (µg/kg bw/day)
Premature Neonates (NICU)Up to 6000

Exposure in Infants and Children

Infants and children represent a particularly vulnerable population due to their ongoing developmental processes and distinct exposure behaviors, such as frequent hand-to-mouth activity and floor play. metabolomicsworkbench.orgwikipedia.org Exposure to phthalates, including those structurally similar to DIOP, can occur through various sources relevant to this demographic.

One significant route of exposure for infants is through medical devices, especially for newborns in intensive care nursery settings who may require extensive medical procedures. sigmaaldrich.com While DIOP has been historically mentioned in the context of medical devices, di(2-ethylhexyl) phthalate (DEHP) is widely recognized as a common plasticizer in such applications, including intravenous tubing, blood bags, and dialysis equipment, leading to potential patient exposure. sigmaaldrich.commassbank.eu

Breastfeeding can also be an additional route of exposure for newborns and infants, as phthalates and their metabolites can be excreted in breast milk. metabolomicsworkbench.org Studies have indicated that for breastfed infants under one year old, mono(2-ethylhexyl) phthalate (mEHP), a primary hydrolysis product of DEHP, was found as a predominant urinary metabolite, suggesting that the presence of phthalates in breast milk influences the composition of metabolites in the infant's body. iarc.fr

Furthermore, children's exposure to phthalates can arise from consumer products like toys, with studies reporting exposure to diisononyl phthalate (DiNP) from polymer toys. uni.lu An assessment of phthalate exposure in infants from disposable baby diapers indicated that the estimated median Hazard Index (HI) for phthalates was 0.86, with a notable percentage of infants (37.9%) potentially at risk (HI > 1), highlighting diapers as a non-negligible source of exposure. iarc.fr

Occupational Exposure Scenarios

Occupational exposure to this compound primarily occurs in industrial settings where the compound is manufactured or incorporated into products. Workers in factories that utilize DIOP in production processes are subject to higher exposure levels compared to the general population. sigmaaldrich.com The primary routes of workplace exposure for high molecular weight phthalate esters (HMWPEs), which include DIOP, are dermal contact, and there is also a potential for aerosol formation during certain applications. metabolomicsworkbench.org

While specific occupational exposure limits for di-n-octyl phthalate (DnOP), a phthalate structurally related to DIOP, have not been universally established, the U.S. Occupational Safety and Health Administration (OSHA) has set a limit for occupational exposure to di(2-ethylhexyl) phthalate (DEHP) at 5 mg/m³ of air. sigmaaldrich.comctdbase.orgnih.gov The substance can be absorbed into the body through the inhalation of its vapor or aerosol. uni.lu Safe work practices, including the use of local exhaust ventilation and personal protective equipment such as protective gloves and respirators, are recommended to minimize exposure. ctdbase.orguni.lu

Clinical Patient Exposure (e.g., Dialysis, Transfusion)

This compound (DIOP) is utilized as a plasticizer in the manufacturing of various medical and sanitary products, including blood bags and dialysis equipment. In blood bags, DIOP plays a unique role by helping to prolong the life of the blood itself and stabilizing the membranes of red blood cells, enabling blood product storage for several weeks. sigmaaldrich.com Phthalates can constitute a significant portion (1% to 40%) of the plastics in these devices. sigmaaldrich.com

Historically, di(2-ethylhexyl) phthalate (DEHP) has been the most common phthalate plasticizer in a wide array of medical devices, such as intravenous tubing and bags, IV catheters, nasogastric tubes, dialysis bags and tubing, blood bags, and transfusion tubing. sigmaaldrich.com The presence of phthalates makes these plastics softer and more flexible. sigmaaldrich.com Concerns have been raised regarding the leaching of phthalates from these devices into patients, particularly for those requiring extensive infusions or individuals at higher risk, such as newborns in intensive care, hemophiliacs, and kidney dialysis patients. sigmaaldrich.com

Exposure to DEHP, which is relevant to the broader context of phthalate exposure from medical devices, can be substantial during certain medical procedures. Patients undergoing treatments like intravenous (IV) therapy, enteral and parenteral nutrition support, blood transfusion, hemodialysis, peritoneal dialysis, cardiopulmonary bypass (CPB), and extracorporeal membrane oxygenation (ECMO) are exposed to DEHP that leaches from polyvinyl chloride (PVC) medical devices. massbank.euuni.lujkchemical.com

The highest acute or short-term exposures in adults can result from transfusions of blood components, with reported DEHP doses reaching approximately 8000-10000 µg/kg body weight per day in trauma patients and those undergoing ECMO. uni.lu For chronic treatments, hemodialysis represents a significant exposure pathway, with maximum reported exposures of 2200 μg/kg/d. uni.lu Premature neonates in neonatal intensive care units (NICU) may experience even higher DEHP exposures relative to their body weight due to their dependence on multiple medical procedures. uni.lu Lipid-containing enteral nutrition solutions can also leach considerable amounts of DEHP from PVC bags and tubing. massbank.eu

DEHP can be introduced directly into the bloodstream during blood transfusions, administration of medicines through flexible plastic tubing, or dialysis treatments. sdsc.edu Once ingested, DEHP is rapidly metabolized in the gut to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. MEHP is considered a toxic metabolite and is more potent than the parent compound. massbank.eusdsc.edu

Table 1: Estimated DEHP Exposure from Medical Procedures (Illustrative Data)

Medical ProcedurePopulation GroupEstimated DEHP Exposure (µg/kg bw/d)Reference
TransfusionTrauma patients, ECMO patientsUp to 8000-10000 (acute/short-term) uni.lu
HemodialysisChronic patientsUp to 2200 (chronic) uni.lu
Multiple proceduresPremature neonates (NICU)Potentially higher than adults (relative to bw) uni.lu

(Note: This table presents data primarily for DEHP, as it is the most commonly studied phthalate in the context of medical device leaching, and historical references to "DIOP" in this context often pertain to DEHP. sigmaaldrich.comnih.govmassbank.euuni.lu)

Human Biomonitoring Methodologies and Findings

Human biomonitoring is crucial for assessing exposure to phthalates like DIOP, providing an integrative measure of exposure from various sources and routes. nih.govwikipedia.org

Quantification of this compound and its Metabolites in Biological Matrices (e.g., Urine, Blood, Breast Milk)

The quantification of phthalates and their metabolites in biological matrices is a cornerstone of exposure assessment. Urine is generally considered the preferred matrix for biomonitoring studies of phthalates due to the higher concentrations of metabolites found and a lower risk of contamination compared to blood or serum samples. uni.lunih.govmitoproteome.org

Analytical methods for measuring phthalate metabolites in urine, breast milk, and serum typically involve enzymatic deconjugation of glucuronidated metabolites, followed by automated solid-phase extraction, separation using high-performance liquid chromatography (HPLC), and detection via isotope-dilution tandem mass spectrometry. mitoproteome.org While most blood or serum and milk samples often show phthalate and metabolite concentrations below the limit of detection (LOD), urine samples consistently show detectable concentrations of most metabolites. mitoproteome.org For instance, no detectable concentrations of diisodecyl phthalate (DIDP) or diisononyl phthalate (DiNP) were found in blood or milk samples in one study. mitoproteome.org

In humans, this compound (DIOP) is metabolized and partly eliminated in urine in the form of its monoester, monooctyl phthalate (MnOP). Studies involving human volunteers administered isotope-labeled phthalates, including DIOP, showed that the bulk of the labeled phthalates were eliminated in urine as their respective monoester metabolites within the first 24 hours. Approximately 14% and 12% of low and high doses of DIOP, respectively, were excreted as monooctyl phthalate. Rapid and near-complete excretion of DIOP in urine and feces has been observed in animal models (rats, dogs, pigs) within 4 to 21 days following dietary administration, with no significant tissue accumulation.

For DEHP, which is often discussed alongside DIOP due to structural similarities and overlapping uses, oxidative metabolites such as mono(2-ethyl-5-oxohexyl) phthalate (mEOHP) and mono(2-ethyl-5-hydroxyhexyl) phthalate (mEHHP) are considered advantageous biomarkers. These oxidative metabolites can provide greater analytical sensitivity than MEHP and are less prone to formation as a result of sampling contamination. iarc.frnih.govmitoproteome.org

Table 2: Key Phthalate Metabolites and Their Biological Matrices

Metabolite NameParent PhthalatePrimary Biological Matrix for DetectionPubChem CID
Mono-octyl phthalate (MnOP)This compound (DIOP), Di-n-octyl phthalate (DnOP)Urine79362
Mono(2-ethylhexyl) phthalate (MEHP)Di(2-ethylhexyl) phthalate (DEHP)Urine20393
Mono(2-ethyl-5-oxohexyl) phthalate (mEOHP)Di(2-ethylhexyl) phthalate (DEHP)Urine119096
Mono(2-ethyl-5-hydroxyhexyl) phthalate (mEHHP)Di(2-ethylhexyl) phthalate (DEHP)Urine170295
Mono-3-carboxypropyl phthalate (MCPP)Di-n-octyl phthalate (DnOP)Urine53435015

(Note: This table should be considered interactive for sorting and filtering.)

Biomarkers of Exposure and Effect in Epidemiological Cohorts

Urinary phthalate metabolite concentrations serve as robust biomarkers of exposure, integrating exposure from multiple sources and routes. nih.gov Epidemiological studies leverage these biomarkers to investigate potential associations between phthalate exposure and various health outcomes in human populations.

While detailed discussions of specific health effects are outside the scope of this article, it is relevant to note that research in epidemiological cohorts has explored associations between phthalate exposure and:

Neurodevelopmental outcomes: Some studies suggest that gestational phthalate exposure may be associated with alterations in infant/toddler physical development and parent-reported behavioral issues, including externalizing, internalizing, and autistic-like behaviors. However, findings regarding specific phthalates and behavioral domains can be inconsistent, and estimated effect sizes are generally small.

Reproductive development: Decreased anogenital distance (AGD) in male infants has been observed in some prospective cohort studies with higher gestational phthalate exposure.

Pubertal timing: Delayed onset of pubic hair development in girls has been associated with higher exposure to certain phthalates.

Allergic diseases: Childhood exposure to di(2-ethylhexyl) phthalate (DEHP) and butylbenzyl phthalate (BBzP) has been suggested to increase the risk of allergic diseases, including asthma and eczema.

Cardiac injury biomarkers: Mono-3-carboxypropyl phthalate (MCPP), a metabolite of di-n-octyl phthalate (DnOP), has been positively associated with serum troponin T, a biomarker for cardiac injury.

These findings highlight the utility of biomonitoring in identifying potential links between environmental chemical exposure and health indicators within epidemiological cohorts.

Integrated Exposure Assessment Models and Risk Characterization

Risk characterization typically involves comparing the estimated levels of human exposure to acceptable or tolerable intake levels, often expressed as Tolerable Daily Intake (TDI) values. uni.lu For phthalates, due to their shared metabolic pathways and potential for similar biological impacts, a cumulative risk assessment (CRA) approach is often considered more appropriate than assessing individual compounds in isolation. uni.lu The dose addition approach is commonly employed in CRA, assuming that substances act through a common mode of action to produce toxicologically similar effects.

The Phthalate Substance Grouping, as implemented by regulatory bodies (e.g., in Canada), facilitates a more robust hazard characterization and allows for the consideration of aggregate exposure and cumulative risk. Biomonitoring data, which provide an integrated measure of exposure from all sources and routes, are crucial inputs for these models, enabling more accurate assessments of human exposure. nih.govwikipedia.org

For infants and children, excluding medical and occupational exposures, the 95th percentile of di(2-ethylhexyl) phthalate (DEHP) exposure has been estimated at 6-17 µg/kg body weight per day. Recent biomonitoring studies suggest a current median DEHP exposure ranging from 2 to 5 µg/kg body weight per day, with the 95th percentile falling between 6 and 17 µg/kg body weight per day. uni.lu

It is recognized that total exposure levels from multiple sources, such as food, indoor air, and consumer products like cosmetics, can be greater than estimates from individual sources, necessitating comprehensive investigations to fully characterize exposure and associated risks. Refinements in exposure assessment methodologies are continuously sought to improve the accuracy and meaningfulness of risk characterization.

Toxicological Profiles and Mechanistic Investigations of Diisooctyl Phthalate

Endocrine Disrupting Properties and Mechanisms of Action

Diisooctyl phthalate (B1215562) (DIOP) is recognized as an endocrine-disrupting chemical (EDC), a substance that can interfere with the body's hormonal systems. nih.govtoxno.com.au EDCs can alter the normal function of the endocrine system by mimicking or blocking hormones, affecting their synthesis, metabolism, and transport. nih.govbsigroup.com The primary pathways through which phthalates, including DIOP, exert their endocrine-disrupting effects involve interference with hormone production, modulation of hormone receptors, and disruption of major regulatory axes like the hypothalamic-pituitary-gonadal (HPG) axis. bsigroup.comresearchgate.netnih.gov

A key mechanism of DIOP's toxicity is its interference with steroidogenesis, the biological process of producing steroid hormones. toxno.com.au Research has demonstrated that DIOP exhibits antiandrogenic activity, primarily by suppressing the production of testosterone (B1683101) in the fetal testes. nih.govinrs.fr

Phthalates exert many of their endocrine-disrupting effects by interacting with nuclear hormone receptors, which are proteins that regulate gene expression in response to hormone binding. While specific data on DIOP's interaction with the full range of nuclear receptors is limited, the actions of other well-studied phthalates provide insight into the likely mechanisms. Phthalates and their metabolites are known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and steroidogenesis. nih.govmdpi.com

For example, studies on di(2-ethylhexyl) phthalate (DEHP) have shown it can have agonistic effects on several human nuclear receptors, indicating it can activate them. mdpi.com The abnormal activation or modulation of receptors like PPARs, the aryl hydrocarbon receptor (AHR), and others is considered a key upstream event that can trigger downstream adverse effects, including disruptions in steroid hormone synthesis and HPG axis function. nih.gov Co-exposure to different EDCs like phthalates can lead to complex agonistic or antagonistic effects on these receptors, further disrupting normal hormonal signaling. mdpi.com

The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical endocrine system that regulates reproduction. researchgate.net Endocrine disruptors can interfere at multiple points along this axis. Although direct studies on DIOP's effect on the HPG axis are not prevalent, research on other phthalates demonstrates the potential for disruption.

Studies on compounds like DEHP show that phthalates can lead to an imbalance of the HPG axis. nih.govresearchgate.net These effects can include altering the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and affecting the expression of its receptor (GnRHR) in the pituitary gland. nih.govnih.govresearchgate.net Such disruptions can, in turn, affect the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, ultimately impairing gonadal function and steroid hormone production. researchgate.netmdpi.com The antiandrogenic effects of DIOP, such as reduced testosterone production, are consistent with a disruption of the HPG axis. researchgate.netnih.gov

The thyroid and adrenal glands are also targets for endocrine-disrupting chemicals. bsigroup.comnih.gov Phthalate exposure has been linked to altered thyroid and adrenal function in both animal and human studies. nih.govnih.gov

Thyroid Function: Some studies have associated exposure to certain phthalates with changes in the levels of circulating thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3). mdpi.comnih.govmdpi.com EDCs can interfere with thyroid physiology at multiple points, including hormone synthesis and clearance mechanisms, which can subsequently alter hormone levels in the blood. bsigroup.com

Adrenal Gland Function: The adrenal gland, a key steroidogenic organ, is also susceptible to phthalate toxicity. ksdb.org Studies on DEHP have shown it can disrupt the adrenal cortex, affecting the synthesis of steroid hormones like corticosterone (B1669441) and cortisol. nih.govoup.com For example, chronic low-dose exposure to DEHP in mice resulted in heavier adrenal glands. nih.govksdb.org Epidemiological studies have also suggested a link between phthalate metabolite concentrations in urine and altered cortisol levels in humans. oup.com

While these findings are primarily for other phthalates, they highlight a common mechanism of toxicity for this class of chemicals, suggesting that DIOP may have similar disruptive effects on thyroid and adrenal function.

Reproductive and Developmental Toxicology

The endocrine-disrupting properties of DIOP translate directly into reproductive and developmental toxicity, particularly affecting the male reproductive system. nih.govinrs.fr Exposure during critical developmental windows, such as gestation, can lead to permanent structural and functional impairments. nih.gov

DIOP has been shown to be a male reproductive toxicant, with prenatal exposure leading to a range of malformations and functional deficits in male offspring. nih.govinrs.fr The antiandrogenic activity of DIOP, specifically its ability to suppress fetal testosterone production, is the primary driver of these adverse outcomes. nih.gov

A key study demonstrated that administering DIOP to pregnant rats during gestation resulted in significant reproductive abnormalities in the male offspring. nih.govinrs.fr These effects included hypospadias (an abnormal positioning of the urethral opening), non-scrotal (undescended) testes, and hypospermatogenesis (reduced sperm production). nih.govinrs.fr These symptoms are characteristic of the "phthalate syndrome" observed in animal models exposed to antiandrogenic phthalates. nih.gov The reduction in sperm production points to a direct or indirect effect on spermatogenesis, the process of sperm cell development, which is heavily dependent on testosterone. thebiomedicapk.com

Table 1: Male Reproductive System Abnormalities in Rat Offspring Following Prenatal Exposure to Diisooctyl Phthalate (DIOP)

Observed AbnormalityDescriptionAssociated FindingReference
HypospadiasAbnormal location of the urethral opening on the penis.Observed in adult male offspring after in utero exposure. nih.govinrs.fr
Non-scrotal/Malpositioned TestesFailure of one or both testes to descend into the scrotum (cryptorchidism). nih.govinrs.fr
HypospermatogenesisImpaired or reduced sperm production within the seminiferous tubules. nih.govinrs.fr
Reduced Fetal Testicular TestosteroneDecreased levels of testosterone produced by the testes during fetal development.Underlying cause for the observed physical abnormalities. nih.govinrs.fr

Female Reproductive System Toxicity (e.g., Ovarian Function, Fertility)

While comprehensive data on the specific effects of this compound (DIOP) on the female reproductive system remain limited, the broader class of phthalates, including structurally similar compounds, has been identified as reproductive toxicants. nih.govmdpi.com Phthalate exposure is a concern for female reproductive health as it can interfere with normal hormone signaling and reproductive function. ijbio.comksdb.org

Research on related phthalates provides insights into potential mechanisms of toxicity. For instance, some phthalates and their metabolites have been shown to disrupt ovarian function by targeting folliculogenesis and steroidogenesis. mdpi.combioscientifica.com These disruptions can lead to adverse outcomes such as anovulation and infertility. nih.gov In animal models, exposure to certain phthalates has been linked to a decrease in the number of antral follicles and alterations in the expression of genes involved in steroid production. bioscientifica.comt3db.ca One epidemiological study observed that occupational exposure to phthalates was associated with an increased time to pregnancy. nih.gov

Adverse Developmental Outcomes in Offspring (e.g., Malformations, Growth Impairment)

Prenatal exposure to this compound (DIOP) has been demonstrated to induce adverse developmental outcomes in animal models. nih.gov Studies in rats have shown that gestational exposure to DIOP can lead to a range of embryotoxic and fetotoxic effects.

A significant finding is the impact on fetal survival and growth. In one study, administration of DIOP to pregnant rats resulted in an increase in fetal resorptions and a reduction in fetal body weight. nih.gov This suggests that DIOP can compromise the viability and normal growth of the developing fetus.

Furthermore, prenatal DIOP exposure has been linked to specific structural malformations. Observations in rat fetuses include an increased incidence of malpositioned testes. nih.gov Skeletal abnormalities have also been documented, such as the development of supernumerary lumbar ribs and delays in the ossification process, indicating a disruption of normal skeletal development. nih.gov These findings highlight the potential of DIOP to act as a developmental toxicant, interfering with critical processes of organogenesis and growth during gestation.

Table 1: Developmental Effects of Prenatal this compound (DIOP) Exposure in Rats nih.gov

Developmental EndpointObservation
Fetal ViabilityIncreased resorptions
Fetal GrowthReduced fetal weights
Reproductive SystemMalpositioned testes
Skeletal SystemSupernumerary lumbar ribs, Ossification delay

This table summarizes key findings from a study where pregnant rats were exposed to DIOP during gestation.

Phenotypic Manifestations of Phthalate Syndrome

In utero exposure to this compound (DIOP) has been shown to induce a spectrum of reproductive tract malformations in male offspring that are characteristic of the "phthalate syndrome." atamanchemicals.comfoodb.catoxno.com.auatamanchemicals.com This syndrome encompasses a range of anti-androgenic effects resulting from disruption of fetal testosterone synthesis and action during a critical window of male reproductive development. nih.govatamanchemicals.com

Studies in rats have demonstrated that prenatal exposure to DIOP can lead to a significant incidence of these malformations in adult male offspring. nih.gov Key phenotypic manifestations observed include hypospadias, a condition where the urethral opening is not at the tip of the penis, and non-scrotal (or undescended) testes, also known as cryptorchidism. nih.gov Additionally, hypospermatogenesis, a reduction in sperm production, has been noted. nih.gov

These effects are consistent with the anti-androgenic activity of DIOP, which has been shown to reduce fetal testicular testosterone production. nih.gov The collection of these specific developmental abnormalities—hypospadias, cryptorchidism, and reduced anogenital distance (AGD)—are considered hallmark features of the phthalate syndrome in animal models. atamanchemicals.comfoodb.catoxno.com.auatamanchemicals.com

Table 2: Phenotypic Manifestations of Phthalate Syndrome in Male Rat Offspring Following Prenatal DIOP Exposure nih.gov

ManifestationDescription
HypospadiasAbnormal positioning of the urethral opening.
Non-scrotal testesFailure of one or both testes to descend into the scrotum (cryptorchidism).
HypospermatogenesisImpaired sperm production in the testes.

This table outlines the key reproductive malformations observed in male rats prenatally exposed to DIOP.

Organ-Specific Toxicities and Pathophysiological Effects

Hepatic Toxicology (e.g., Liver Weight Changes, Peroxisome Proliferation)

The liver is a primary target organ for the toxicity of various phthalates, including isomers of dioctyl phthalate. industrialchemicals.gov.auindustrialchemicals.gov.au Studies on Di-n-octyl phthalate (DnOP), a straight-chain isomer of DIOP, have shown that repeated oral exposure in rats leads to significant hepatic effects. These include increases in both absolute and relative liver weights. industrialchemicals.gov.au Histopathological examinations of the liver in DnOP-treated rats have revealed changes such as the loss of centrilobular glycogen, fat accumulation, and necrosis. industrialchemicals.gov.au In a study on the fish Clarias batrachus, exposure to dioctyl phthalate resulted in histopathological changes in the liver, including centrilobular vacuolation and necrosis. ijbio.comresearchgate.net

Table 3: Summary of Hepatic Effects of Di-n-octyl Phthalate (DnOP) in Rats industrialchemicals.gov.au

Hepatic EndpointObservation
Liver WeightIncreased absolute and relative liver weights.
HistopathologyLoss of centrilobular glycogen, fat accumulation, necrosis.
Peroxisome ProliferationNot a notable effect; no increase in peroxisomal enzyme activities.

This table summarizes the primary hepatic effects observed in rats following repeated exposure to DnOP.

Renal System Impacts

The available data on the renal toxicity of this compound (DIOP) is limited. industrialchemicals.gov.au However, studies on the related isomer, Di-n-octyl phthalate (DnOP), and other high-molecular-weight phthalates provide some insight.

In a 13-week study where rats were fed DnOP, no adverse effects on kidney weight were observed. cdc.gov Similarly, another study in rats with short-term dietary exposure to high doses of DnOP found no gross pathological changes in the kidneys. cdc.gov An EPA hazard characterization concluded that DnOP is not reasonably anticipated to cause kidney toxicity, except at relatively high dose levels. cpsc.gov

Gastrointestinal System and Gut Microbiota Dysbiosis

The gastrointestinal (GI) tract is a primary site of absorption for orally ingested phthalates, and emerging evidence suggests that these compounds can impact the gut environment and its microbial inhabitants. industrialchemicals.gov.aunih.gov Following oral administration in animal studies, radioactivity from labeled this compound (DIOP) was found to persist in the gastrointestinal tract for several days. cpsc.gov The initial metabolism of related phthalates, such as Di-n-octyl phthalate (DnOP), into their monoester metabolites can be carried out by enzymes present in the tissues of the GI tract. cpsc.gov

Recent research has highlighted the potential for phthalates to induce gut microbiota dysbiosis, an imbalance in the composition and function of the gut microbial community. nih.govresearchgate.netmdpi.com Studies on the widely used phthalate, Di(2-ethylhexyl) phthalate (DEHP), have shown that exposure can disrupt the homeostasis of the gut microbiota in mice. nih.gov This disruption is characterized by an increased abundance of potentially pathogenic bacteria, such as Desulfovibrio and Muribaculum, and a decreased abundance of beneficial bacteria like Lactobacillus. nih.gov Such alterations in the gut microbiome have been linked to a variety of adverse health effects, including metabolic and reproductive toxicity. researchgate.netmdpi.com

While direct studies on the impact of DIOP on the gut microbiota are not yet prevalent, the findings for structurally similar phthalates like DEHP suggest a plausible mechanism by which DIOP could exert toxicity. nih.govfrontiersin.orgillinois.edu The disruption of the gut microbiome represents a potential pathway contributing to the systemic effects observed following phthalate exposure.

Immunological System Modulation and Inflammatory Responses

The direct effects of this compound (DIOP) on the immunological system and inflammatory responses are not extensively documented in dedicated studies. Much of the available research on phthalates focuses on other analogues such as di(2-ethylhexyl) phthalate (DEHP), di-n-butyl phthalate (DBP), or diisodecyl phthalate (DIDP). However, studies on closely related phthalates provide a framework for potential mechanisms. For instance, oral exposure to DIDP has been shown to aggravate allergic dermatitis in mice, an effect linked to increased reactive oxygen species (ROS), elevated total serum IgE, and IL-4 levels. nih.gov This process involves the enhancement of Thymic stromal lymphopoietin (TSLP) production and the activation of NF-κB and STAT signaling pathways. nih.gov

In co-exposure studies, a mixture containing dioctyl phthalate (unspecified isomer) and styrene (B11656) was observed to modulate immune functions in mice. nih.govtandfonline.com These effects included a depletion of lymphoid follicles in the spleen, impaired primary humoral immune response, and suppression of cutaneous delayed-type hypersensitivity. nih.gov While not specific to DIOP, these findings suggest that phthalates as a class can interfere with immune cell populations and their functions. Phthalate exposure, in general, has been associated with the activation of NF-kB, which signals the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.net

Neurological and Neurodevelopmental Effects

The neurotoxicity of this compound specifically is an area with limited and sometimes inconclusive research. A comprehensive review by the Australian government noted that there were no specific details available to determine DIOP-specific neurotoxic effects from studies on phthalate mixtures. industrialchemicals.gov.au Similarly, phthalate research in animal models has largely concentrated on other compounds like DEHP, which have been associated with hyperactivity, anxiety, and cognitive impairments. aphapublications.org

While direct evidence for DIOP is scarce, the broader class of ortho-phthalates is recognized for its potential to impair brain development. aphapublications.org The mechanisms are thought to involve the dysregulation of the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are critical for neurodevelopment. nih.gov Phthalates may interfere with cellular processes through pathways involving oxidative stress and altered calcium signaling. nih.gov

In a comparative study on zebrafish embryos, di-n-octyl phthalate (DnOP), a linear isomer of DIOP, showed no alterations in larval locomotor activities, whereas other phthalates like DEHP and DiNP did. mdpi.com This highlights that neurotoxic effects can be specific to the chemical structure of the phthalate. However, another study using the nematode Caenorhabditis elegans as a model organism found that exposure to DIOP adversely affected movement. nih.govkab.ac.ug This suggests a potential for neurotoxicity, although the mechanisms in this invertebrate model may differ from those in vertebrates. Given the widespread human exposure to phthalates and the established neurodevelopmental concerns for some analogues, the lack of specific data on DIOP represents a significant knowledge gap. aphapublications.orgmdpi.commdpi.com

Cellular and Molecular Mechanisms of Toxicity

Recent research has begun to elucidate the specific cellular and molecular pathways through which DIOP exerts its toxic effects, with a central role identified for oxidative stress and the subsequent disruption of fundamental cellular processes.

Induction of Oxidative Stress and Reactive Oxygen Species Production

A primary mechanism of DIOP-induced toxicity is the induction of oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of highly reactive chemical molecules known as reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. researchgate.net

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that DIOP exposure leads to significantly elevated levels of ROS. nih.govkab.ac.ug This increase in intracellular ROS is a key initiating event that correlates directly with other cytotoxic outcomes. nih.gov Further evidence comes from in vivo studies with the nematode C. elegans, where DIOP exposure resulted in increased oxidative stress, evidenced by higher ROS levels and an accumulation of lipofuscin, a pigment associated with aging and oxidative damage. nih.govkab.ac.ug The role of oxidative stress is a common theme in phthalate toxicity, as other analogues like DEHP and DBP have also been shown to increase intracellular ROS levels. researchgate.netplos.org This overproduction of ROS can damage essential cellular macromolecules, including lipids, proteins, and DNA, leading to the downstream effects discussed below. researchgate.net

Cellular Apoptosis and Necrosis Pathways

The oxidative stress induced by DIOP is a direct trigger for programmed cell death, or apoptosis. In HUVEC models, DIOP exposure was found to induce cell apoptosis, a controlled process of cell dismantling that prevents inflammation. nih.govkab.ac.ug This apoptotic induction was correlated with the increase in ROS, suggesting a cause-and-effect relationship where oxidative damage initiates the apoptotic cascade. nih.gov

While specific studies on DIOP-induced necrosis (a form of uncontrolled cell death) are limited, the severe oxidative damage it causes can potentially lead to a loss of membrane integrity, a hallmark of necrosis. The decrease in cell viability and colony-forming ability observed in DIOP-treated HUVECs points to significant cellular damage leading to cell death. nih.govkab.ac.ug This finding is consistent with the toxic effects of other phthalates; for example, its metabolite MEHP is known to induce apoptotic injury in endothelial cells through ROS-mediated and mitochondria-dependent pathways. researchgate.net

Cell Cycle Arrest and Proliferative Dysregulation

DIOP exposure has been shown to directly interfere with the normal progression of the cell cycle, leading to a halt in cell proliferation. Research on HUVECs revealed that DIOP causes cell cycle arrest at the G1 phase. nih.govkab.ac.ug The G1 phase is a critical period of cell growth before DNA synthesis (S phase) begins. An arrest at this checkpoint often indicates the presence of cellular damage that must be repaired before the cell commits to division.

This G1 arrest is a significant finding, as it directly explains the observed decrease in cell viability and the reduced ability of cells to form colonies following DIOP exposure. nih.gov This mechanism of toxicity is not unique to DIOP within the phthalate class. Other phthalates, such as the DEHP metabolite MEHP, have also been reported to induce G1 phase cell cycle arrest. researchgate.netresearchgate.net The disruption of cell cycle regulation is a critical mechanism by which DIOP impairs the health and function of affected tissues.

Perturbations of Signal Transduction Pathways (e.g., PI3K/AKT, MAPK)

Key intracellular signaling pathways are implicated in the cellular response to DIOP-induced toxicity. Studies in C. elegans have specifically identified the Phosphatidylinositol 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways as being involved in the toxic response to DIOP. nih.govkab.ac.ug

These pathways are crucial regulators of a wide range of cellular activities, including cell growth, proliferation, survival, and apoptosis. The PI3K/AKT pathway is a primary pro-survival pathway, and its perturbation can lower the threshold for apoptosis. The MAPK pathways are involved in transmitting signals from the cell surface to the nucleus to control gene expression in response to various extracellular stimuli, including stress. The involvement of these pathways in DIOP toxicity in C. elegans suggests that the organism's cells are mounting a stress response that ultimately proves insufficient to prevent the observed toxic outcomes like reduced growth and reproductive fitness. nih.gov The activation of these signaling cascades appears to be a central part of the mechanistic response to the oxidative stress and cellular damage caused by DIOP. nih.gov

Table of Research Findings on Cellular and Molecular Effects of DIOP

Endpoint Model System Key Finding Reference(s)
Oxidative Stress HUVECs, C. elegans Markedly elevated levels of Reactive Oxygen Species (ROS). nih.gov, kab.ac.ug
Apoptosis HUVECs Induction of cellular apoptosis correlated with ROS increase. nih.gov, kab.ac.ug
Cell Cycle HUVECs Arrest of the cell cycle at the G1 phase. nih.gov, kab.ac.ug
Cell Viability HUVECs Decreased cell viability and colony-forming ability. nih.gov, kab.ac.ug
Signaling Pathways C. elegans Implication of PI3K/AKT and MAPK pathways in the toxic response. nih.gov, kab.ac.ug

Carcinogenic Potential and Mechanisms

The carcinogenic potential of DIOP remains largely uncharacterized due to a lack of comprehensive studies. cpsc.gov However, available data from in vitro assays and studies on closely related analogues provide some insight into its likely mechanisms of action.

Available evidence suggests that DIOP is unlikely to be genotoxic. It has produced equivocal or negative results in bacterial mutation assays and is considered inactive in in vitro mammalian cell transformation tests. cpsc.govindustrialchemicals.gov.au This profile is consistent with other high-molecular-weight phthalates. industrialchemicals.gov.au Therefore, any potential carcinogenicity is hypothesized to occur through non-genotoxic mechanisms.

One prominent hypothesis for phthalate-induced carcinogenesis involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs). mdpi.com PPARs are regulators of various cellular processes, and their activation by some phthalates is a key event in rodent liver tumorigenesis. mdpi.comca.gov However, data for the DIOP analogue, di-n-octyl phthalate (DnOP), indicated that it may act as a promoter of pre-neoplastic hepatic lesions in rats through a mechanism that is not dependent on peroxisome proliferation. industrialchemicals.gov.au

Other non-genotoxic mechanisms proposed for phthalates include the inhibition of gap junction intercellular communication (GJIC) and the alteration of inflammatory pathways, such as those involving tumor necrosis factor-alpha (TNF-α), which can contribute to carcinogenesis by affecting cell proliferation and apoptosis. ca.gov

There are no comprehensive in vivo carcinogenicity or organ-specific tumorigenesis studies specifically for DIOP. cpsc.govindustrialchemicals.gov.au The International Agency for Research on Cancer (IARC) has not classified DIOP with respect to its carcinogenicity to humans. nih.gov

However, studies on structurally similar phthalates point to the liver as a primary target organ.

Di-n-octyl phthalate (DnOP): Limited data suggests that DnOP can promote the development of pre-neoplastic lesions in the liver of rats. industrialchemicals.gov.au

Di(2-ethylhexyl) phthalate (DEHP): DEHP is associated with an increased risk of liver tumorigenesis in rodents. nih.govclinmedjournals.org

Diisononyl phthalate (DINP): DINP has been shown to induce liver adenomas in male mice. canada.ca

It is important to note that the relevance of rodent liver tumors induced by PPAR-activating phthalates to human health is a subject of ongoing scientific debate, as rodents are known to be more susceptible to these effects. industrialchemicals.gov.au

Table 2: Organ-Specific Carcinogenicity Findings for Related Phthalates

Phthalate Animal Model Target Organ Finding Reference(s)
Di-n-octyl phthalate (DnOP) Rat Liver Promotion of pre-neoplastic hepatic lesions industrialchemicals.gov.au
Di(2-ethylhexyl) phthalate (DEHP) Rodents Liver Tumorigenesis nih.govclinmedjournals.org

| Diisononyl phthalate (DINP) | Mouse | Liver | Increased incidence of adenomas | canada.ca |

Associations with Metabolic and Systemic Diseases

As endocrine disruptors, phthalates are increasingly being investigated for their role in metabolic and systemic disorders. najms.comdiva-portal.org

A growing body of research has linked exposure to various phthalates with an increased risk for obesity, type 2 diabetes, and insulin (B600854) resistance. mdpi.comnajms.com While most studies are not specific to DIOP, the findings for the broader chemical class are significant. Epidemiological studies have found that urinary metabolites of several phthalates are associated with increased waist circumference and markers of insulin resistance (e.g., HOMA-IR) in adult men and other populations. mdpi.comnih.gov

The proposed mechanism often involves the ability of phthalates to act as agonists for PPARs, particularly PPARγ, which is a master regulator of adipocyte differentiation. najms.com By activating PPARγ, phthalates may promote the development of fat cells and interfere with normal lipid and glucose metabolism, contributing to obesity and insulin resistance. mdpi.comnajms.com

Animal studies support these associations. For example, developmental exposure to DEHP was found to cause impaired glucose tolerance and insulin resistance in offspring, linked to the disruption of insulin signaling pathways in muscle tissue. nih.gov

Table 3: Associations of Phthalate Exposure with Metabolic Health Outcomes

Phthalate(s) Population/Model Associated Outcome Reference(s)
DEHP, DBP, DIBP Human (Epidemiological) Positive association with insulin resistance and diabetes scienceopen.com
Multiple Phthalates Human (Adult Men) Significant association with greater waist circumference and insulin resistance nih.gov
DEHP Rat (Gestational Exposure) Impaired glucose tolerance and insulin sensitivity in offspring nih.gov

| Phthalate Class | In Vitro / In Vivo | Activation of PPARγ, promotion of adipogenesis | mdpi.comnajms.com |

Phthalate exposure has been linked to the induction of inflammatory responses in various tissues, which may underlie its association with several chronic disorders. Studies in mice have shown that exposure to DEHP can lead to significant, dose-dependent inflammation in the liver, spleen, and kidney. nih.gov

Prenatal exposure to a mixture of phthalates was found to alter the immune profile in mice, increasing levels of C-reactive protein (CRP) and other immune factors in the serum of offspring. oup.com This exposure also altered the expression of pro-inflammatory and anti-inflammatory genes in the ovary, suggesting that phthalates can promote inflammation at critical developmental windows. oup.com Other research has shown that phthalates can induce neuroinflammation in the hypothalamus of mice, characterized by the increased expression of inflammatory cytokines such as IL-1β and TNF-α. mdpi.com

This pro-inflammatory activity may contribute to the pathology of chronic inflammatory diseases. For instance, epidemiological studies have associated phthalate exposure with an increased risk of asthma, a condition characterized by chronic airway inflammation. frontiersin.org

Table 4: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound DIOP
Di-n-octyl phthalate DnOP
Di(2-ethylhexyl) phthalate DEHP
Diisononyl phthalate DINP
Diisobutyl phthalate DIBP
Dibutyl phthalate DBP
Butyl benzyl (B1604629) phthalate BBP
Diethyl phthalate DEP
Monobutyl phthalate MBP
Epidermal Growth Factor Receptor EGFR
Glucose Transporter 4 Glut4
Peroxisome Proliferator-Activated Receptor PPAR
Tumor Necrosis Factor-alpha TNF-α
Interleukin-6 IL-6
Interleukin-1 beta IL-1β

Advanced Analytical Methodologies for Diisooctyl Phthalate Research

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate DIOP from the sample matrix and eliminate interfering substances. The choice of extraction technique is paramount and depends on the sample's physical and chemical properties.

Solid-Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE) are classical and widely used methods for isolating phthalates from various samples. core.ac.ukeuropa.eu LLE is particularly common for liquid samples like beverages and water. europa.eu In this technique, an immiscible organic solvent is used to extract DIOP from the aqueous phase. Common solvents for LLE of phthalates include n-hexane, chloroform, n-heptane, and isooctane. core.ac.ukeuropa.eu For instance, in the analysis of wine, isohexane has been effectively used for extraction prior to chromatographic analysis. oiv.int The efficiency of the extraction can be enhanced by mechanical shaking or vortexing. core.ac.uk

For solid samples, especially those with high-fat content, SLE is employed. The strategy often involves either co-extracting the phthalates with the fat using solvents like dichloromethane (B109758) or mixtures of n-hexane and acetone, or more selectively extracting the phthalates using acetonitrile (B52724), which has low fat solubility. europa.eu In a study on minced beef, dichloromethane was used to extract DIOP from the meat samples. researchgate.net Similarly, for analyzing household dust, solvent extraction with sonication is a documented method. epa.gov

Solid-Phase Extraction (SPE) offers a more refined approach compared to LLE, often providing cleaner extracts with reduced solvent consumption. mdpi.com SPE cartridges packed with sorbents like dimethyl butylamine (B146782) have demonstrated high extraction efficiencies (over 88%) for various phthalates, including DIOP as an internal standard in human serum analysis. nih.gov For food samples, SPE cleanup is frequently performed after an initial solvent extraction to remove interferences. nih.gov For example, a method for analyzing 23 phthalates in food utilized a PSA SPE column for cleanup after extraction with hexane (B92381) or acetonitrile. nih.gov

In recent years, microextraction techniques have gained popularity due to their efficiency, minimal solvent use, and simplicity. These include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME). mdpi.com SPME, often coupled with gas chromatography, uses a coated fiber to extract analytes from a sample. researchgate.net Polythionine-based SPME fibers have been developed for the headspace extraction of phthalates, including dioctyl phthalate (B1215562) (a close isomer of DIOP). epa.govresearchgate.net DLLME is another rapid method where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution that facilitates the transfer of analytes into the fine droplets of the extraction solvent. tandfonline.com An ultrasound-assisted DLLME method has been successfully applied for the determination of DIOP in bottled water, using carbon tetrachloride as the extraction solvent and isopropanol (B130326) as the disperser. tandfonline.comnih.gov

The analysis of DIOP in complex matrices like food and biological fluids presents significant challenges due to the presence of lipids, proteins, and other potential interferences. europa.euatamanchemicals.com Fatty foods are particularly problematic as DIOP is fat-soluble and can leach from packaging into products like milk, cheese, and oils. europa.euatamanchemicals.com

For fatty food samples, a common cleanup technique following extraction is gel permeation chromatography (GPC), which separates the large lipid molecules from the smaller phthalate molecules. europa.eu For instance, extracts of total diet samples have been cleaned up using GPC on Biobeads® S-X3. europa.eu

In the analysis of biological fluids such as human serum, specific SPE protocols are required. A method for simultaneously determining phthalates and adipates in human serum used SPE cartridges with dimethyl butylamine groups for effective extraction and cleanup. nih.gov In another study monitoring human exposure, urine samples were analyzed for phthalate metabolites, including monooctyl phthalate, a metabolite of DIOP. industrialchemicals.gov.au The analysis of milk lipids for DIOP involved dialysis, freeze-drying, petroleum ether extraction, and further purification by column chromatography on alumina (B75360) and thin-layer chromatography (TLC). oup.com

The table below summarizes various extraction methods applied to different matrices for DIOP analysis.

MatrixExtraction MethodCleanup/EnrichmentKey FindingsReference(s)
Food (General) Hexane or Acetonitrile ExtractionSolid-Phase Extraction (PSA column)Suitable for simultaneous determination of 23 phthalates. nih.gov
Minced Beef Dichloromethane Extraction-Detected translocation of DIOP from packaging to meat. researchgate.net
Milk Petroleum Ether ExtractionAlumina Column Chromatography, TLCSuccessful isolation and identification of DIOP from milk lipids. oup.com
Wine Isohexane Extraction (LLE)Concentration by evaporationMethod established for routine GC/MS analysis of various phthalates. oiv.int
Bottled Water Ultrasound-Assisted DLLME-Rapid and efficient method with enrichment factors of 490-530. nih.gov
Human Serum Solid-Phase Extraction (SPE)Dimethyl butylamine cartridgesHigh extraction efficiencies (>88%) for phthalates. nih.gov
House Dust Solvent Extraction with SonicationSolid-Phase Extraction (SPE)Effective for determining various phthalates in dust samples. epa.gov

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate DIOP from other compounds in the extract before its detection and quantification. Gas chromatography (GC) and liquid chromatography (LC) are the most prevalent methods. core.ac.uk

Gas chromatography, frequently coupled with mass spectrometry (GC-MS), is the major technique for phthalate analysis due to its high resolution and sensitivity. europa.euanalytice.com The choice of the GC column is critical for separating DIOP from its isomers, such as di-n-octyl phthalate (DNOP) and bis(2-ethylhexyl) phthalate (DEHP), as they can have similar mass spectra. gcms.czrestek.com

The GC is typically operated in splitless mode for trace analysis, and detection is often performed by a mass spectrometer (MS) or a flame ionization detector (FID). tandfonline.comgcms.czosha.gov GC-MS provides definitive identification based on both retention time and mass spectrum. researchgate.netresearchgate.net For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be used. epa.govnih.gov

GC Column TypeTarget AnalytesKey Separation FeatureReference(s)
RXI-5MS Phthalate EstersSpecified in CPSC method; common general-purpose column. gcms.cz
RXI-17Sil MS Phthalate EstersResolves interferences from terephthalate (B1205515) esters. gcms.cz
Rtx-440 18+ PhthalatesExcellent resolution for complex phthalate mixtures, including isomers. restek.com
Rxi-XLB 18+ PhthalatesGood resolution and fast analysis times. restek.com
DB-5MS 31 PhthalatesStandard column for a wide range of phthalates. oregonstate.edu

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are valuable alternatives to GC, particularly for analyzing isomeric mixtures or thermally sensitive compounds. core.ac.ukeuropa.eu These methods are often coupled with UV or MS detectors. europa.eu

A common setup for HPLC analysis of phthalates involves a reversed-phase C18 column. ekb.egnih.gov For example, an HPLC method using a Discovery HS C18 column with a methanol:0.1% formic acid mobile phase has been used to analyze DIOP. ekb.eg Another method for quantifying ten different phthalates in PVC toys used an ODS-4 C18 column with a photodiode array (PDA) detector set at 226 nm. nih.gov

UPLC systems, which use smaller particle size columns, offer faster analysis times and higher resolution compared to conventional HPLC. A UPLC-MS/MS method was developed for the pharmacokinetic study of di-isononyl phthalate (DINP), a close relative of DIOP, using a C18 column (1.7 µm particle size) and an isocratic mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) solution. nih.gov UPLC has also been highlighted for its ability to minimize carryover, which is crucial for accurate quantification, even for hydrophobic compounds like dioctyl phthalate. waters.com

TechniqueColumnMobile Phase/DetectionApplicationReference(s)
HPLC Discovery HS C18 (5 µm)Isocratic: Methanol:0.1% Formic Acid (92:8 v/v) / PDA DetectorAnalysis of microbial extract. ekb.eg
HPLC ODS-4 C18Gradient Elution / PDA Detector (226 nm)Quantification in PVC toys. nih.gov
UPLC-MS/MS C18 (1.7 µm)Isocratic: Acetonitrile:Ammonium Acetate (90:10 v/v) / ESI-MS/MSPharmacokinetic study of DINP in rats. nih.gov
UPLC Not specifiedNot specified / UV DetectorAssessment of system carryover for hydrophobic compounds. waters.com

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) stands as a cornerstone for the definitive identification and quantification of Diisooctyl phthalate (DIOP) in various matrices. Its high sensitivity and selectivity allow for the detection of trace levels of DIOP, a critical capability given its widespread presence as a plasticizer.

Single Quadrupole and Tandem Mass Spectrometry (MS/MS)

Single quadrupole mass spectrometry, often coupled with gas chromatography (GC), is a widely used technique for the analysis of phthalates like DIOP. scispace.compsu.edu In this setup, the quadrupole mass analyzer filters ions based on their mass-to-charge ratio (m/z). For DIOP, characteristic ions are monitored to identify its presence. For instance, the protonated molecule [M+H]⁺ of this compound can be observed at an m/z of 391. psu.edufishersci.com Adduct formation, such as the sodium adduct [M+Na]⁺ at m/z 413, is also commonly observed and can be used for identification. psu.edufishersci.com

Tandem mass spectrometry (MS/MS), such as that performed on a triple quadrupole instrument, offers enhanced selectivity and reduced background interference compared to single quadrupole MS. scispace.com This technique involves the selection of a specific precursor ion (e.g., the molecular ion of DIOP), which is then fragmented through collision-induced dissociation. The resulting product ions are then analyzed in a second mass analyzer. This multiple reaction monitoring (MRM) approach significantly improves the signal-to-noise ratio, which is particularly beneficial for complex matrices. scispace.comresearchgate.net For many phthalates, a common precursor ion used for fragmentation is m/z 149, which corresponds to the protonated phthalic anhydride (B1165640) ion. scispace.com The use of UPLC-MS/MS (Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry) allows for the detection of phthalates at trace levels, in the order of micrograms per liter. polymex.fr

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte with a high degree of confidence. acs.org This capability is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in environmental and biological samples. Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are frequently employed for HRMS analysis of phthalates. acs.orggcms.cz

HRMS, when coupled with techniques like Direct Analysis in Real Time (DART), allows for the rapid screening of samples for phthalates without extensive sample preparation. gcms.cz Studies have demonstrated the ability of HRMS to distinguish between different phthalate standards based on their accurate mass in full scan mode and their specific fragmentation patterns in MS2 analysis. gcms.cz For example, a study using a gas chromatography-quadrupole/Orbitrap HRMS system developed a method for analyzing 36 non-phthalate plasticizers, showcasing the power of HRMS for comprehensive screening. rsc.org The high resolution of these instruments, often around 40,000 full width half-maximum (fwhm), allows for precise mass measurements that greatly aid in compound identification. acs.org

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry (IDMS) is considered a primary reference method for achieving the highest accuracy and precision in the quantification of analytes, including DIOP. aist.go.jpaist.go.jp This technique involves adding a known amount of an isotopically labeled internal standard (e.g., DIOP-d4) to the sample. mdpi.comoiv.int Because the labeled standard is chemically identical to the native analyte, it experiences the same extraction, derivatization, and ionization efficiencies throughout the analytical process.

By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, accurate quantification can be achieved, correcting for sample matrix effects and variations in instrument response. aist.go.jpaist.go.jp IDMS is frequently coupled with GC-MS or LC-MS. aist.go.jpaist.go.jp The use of deuterium-labeled phthalates in conjunction with GC-MS has been shown to provide a high-order metrological quality method for the accurate determination of phthalates in materials like PVC, with excellent repeatability and reproducibility. colab.ws This approach is crucial for ensuring compliance with regulatory limits. colab.ws

Hyphenated Techniques and Emerging Analytical Platforms

The analysis of DIOP and other phthalates has been significantly advanced by the use of hyphenated techniques, which combine a separation method with a spectroscopic detection method. nih.govijpsjournal.com The most common and powerful of these is the coupling of chromatography with mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used hyphenated technique for phthalate analysis. researchgate.netresearchgate.net It effectively separates volatile and semi-volatile compounds like DIOP before they are introduced into the mass spectrometer for detection. nih.gov Liquid chromatography-mass spectrometry (LC-MS), and its more advanced version, ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS), are also powerful tools, particularly for less volatile or thermally labile compounds. nih.govresearchgate.net The combination of LC with tandem MS (LC-MS/MS) provides high sensitivity and selectivity for complex matrices. mdpi.comnih.gov

Emerging analytical platforms are continuously being developed to improve the speed, efficiency, and sensitivity of phthalate analysis. Direct Analysis in Real Time (DART) ionization coupled with high-resolution mass spectrometry is an example of a rapid screening technique that requires minimal sample preparation. gcms.cz Another innovative approach is the use of ion mobility spectrometry-high-resolution mass spectrometry (IMS-HRMS). acs.org This technique separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge (collisional cross-section), providing an additional dimension of separation and enhancing confidence in compound identification. acs.org

Regulatory Science and Risk Management Frameworks for Diisooctyl Phthalate

Hazard Classification and Labeling Standards

Hazard classification is a critical component of chemical risk management, providing a standardized way to communicate the intrinsic dangers of a substance. For DIOP, the focus of classification has been primarily on its effects on reproduction.

In the European Union, Diisooctyl phthalate (B1215562) has undergone a harmonized classification and labeling (CLP) process. Based on evidence from animal studies, the French Agency for Food, Environmental and Occupational Health & Safety (ANSES) submitted a proposal to classify DIOP as toxic for reproduction. anses.fr This proposal was based on data indicating that DIOP has harmful effects on the development of embryos in rodents, specifically impacting the male reproductive system of offspring. anses.fr

Following a public consultation and an opinion from the Committee for Risk Assessment (RAC), the European Union has classified Diisooctyl phthalate as a Reproductive Toxicant Category 1B . agilitypr.news This classification indicates that the substance is a "presumed human reproductive toxicant". agilitypr.news The hazard statement associated with this classification is H360FD: "May damage fertility. May damage the unborn child."

Table 1: GHS Classification for this compound in the European Union

Hazard Class Hazard Category Hazard Statement

This interactive table is based on the harmonized classification under the EU's CLP Regulation.

In contrast to its classification for reproductive toxicity, the carcinogenic potential of this compound is not well-established. Major international and national agencies have not classified DIOP as a carcinogen due to a lack of sufficient evidence.

A toxicity review by the U.S. Consumer Product Safety Commission (CPSC) concluded that there was "inadequate evidence" to designate DIOP as a carcinogen, citing a lack of comprehensive carcinogenicity studies. cpsc.gov Similarly, a health hazard assessment by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) reported that no in vivo carcinogenicity data were available for DIOP and that it was not possible to extrapolate its carcinogenic potential from other phthalates. The International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) have not published specific carcinogenicity assessments for this compound. nih.govnih.govwho.int

National and International Regulatory Status and Restrictions

The classification of DIOP as a reproductive toxicant has led to a series of regulatory restrictions on its use in various products across different jurisdictions.

The European Union has implemented some of the most comprehensive regulations for phthalates, including DIOP.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): Under the REACH regulation (EC No 1907/2006), DIOP is subject to restrictions. As a substance classified as toxic for reproduction Category 1B, it is listed in Annex XVII. This restricts its use in articles for the general public if the concentration is equal to or greater than the specified general concentration limit. agilitypr.news Specifically for toys and childcare articles, certain phthalates are restricted to a maximum concentration of 0.1% by weight of the plasticized material. compliancegate.comineris.fr

Cosmetics Regulation: this compound is banned for use in cosmetic products in the EU. compliancegate.comcoslaw.eu It is listed in Annex II of the Cosmetics Regulation (EC No 1223/2009), which contains a list of substances prohibited in cosmetic products. coslaw.eu

Toy Safety Directive (2009/48/EC): This directive prohibits the use of substances classified as carcinogenic, mutagenic, or toxic for reproduction (CMR), including Category 1B reproductive toxicants like DIOP, in toys. compliancegate.comqima.com

RoHS (Restriction of Hazardous Substances) Directive: The RoHS Directive restricts the use of certain hazardous substances in electrical and electronic equipment (EEE). While four other phthalates (DEHP, BBP, DBP, and DIBP) were added to the list of restricted substances, this compound is not explicitly listed among them. connectorsupplier.comgetenviropass.comeuropa.eu

Table 2: Overview of Key EU Regulations for this compound

Regulation Scope Status of this compound
REACH (EC No 1907/2006) General chemical use, articles Restricted under Annex XVII as a CMR substance.
Cosmetics Regulation (EC No 1223/2009) Cosmetic products Banned (listed in Annex II). compliancegate.comcoslaw.eu

| Toy Safety Directive (2009/48/EC) | Toys for children under 14 | Prohibited due to its classification as a CMR 1B substance. compliancegate.comqima.com |

This interactive table summarizes the main regulatory frameworks for DIOP in the European Union.

In the United States, the regulatory landscape for DIOP is less centralized than in the EU.

Environmental Protection Agency (EPA): The EPA has the authority to regulate chemicals under the Toxic Substances Control Act (TSCA). However, there are currently no specific risk management rules for this compound issued by the EPA under this act. epa.gov The EPA's Integrated Risk Information System (IRIS), which provides toxicity assessments, does not have an entry for this compound. epa.gov

Food and Drug Administration (FDA): The FDA regulates phthalates that are used as food contact substances. DIOP is one of eight phthalates that remain authorized for use in food contact applications, such as plasticizers in food packaging. packaginglaw.comfoodpackagingforum.orgafslaw.com However, in May 2022, the FDA issued a request for current scientific data and information on the use and safety of these eight phthalates, indicating an ongoing review of their status. packaginglaw.comfda.gov

Australia's approach to chemical regulation involves risk assessments to inform regulatory decisions.

Australian Industrial Chemicals Introduction Scheme (AICIS): The predecessor to AICIS, the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), conducted a health hazard assessment of DIOP. The assessment concluded that there was no available data to assess reproductive toxicity and insufficient data to determine its carcinogenic potential. DIOP is listed on the Australian Inventory of Industrial Chemicals (AIIC), which allows it to be used industrially in the country. cirs-reach.com However, importers and manufacturers have a responsibility to ensure the safe use of the chemical.

Table 3: List of Compound Names

Compound Name
This compound
Di(2-ethylhexyl) phthalate
Dibutyl phthalate
Benzyl (B1604629) butyl phthalate

Chemical Risk Assessment Methodologies

The risk assessment for this compound (DIOP) is characterized by a notable lack of comprehensive toxicological data compared to other more extensively studied phthalates. This data gap significantly influences the methodologies applied by regulatory and scientific bodies.

Establishment of Reference Doses and Tolerable Daily Intakes

As of now, major regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have not established a specific Reference Dose (RfD) or a Tolerable Daily Intake (TDI) for this compound. The absence of these health-based guidance values is a direct result of insufficient data on its chronic toxicity, reproductive, and developmental effects. cpsc.gov

A 2011 toxicity review by the U.S. Consumer Product Safety Commission (CPSC) highlighted that reliable No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect-Level (LOAEL) values for reproductive, developmental, or repeated dose systemic toxicity have not been identified for DIOP. cpsc.gov Similarly, a health hazard assessment by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) noted the lack of detailed studies from which to determine a NOAEL. While assessments have been conducted, they have often been limited to hazard identification rather than comprehensive risk characterization due to the data limitations. cpsc.gov

In contrast, other phthalates have well-established TDIs. For instance, the EFSA has set a group TDI for di-butylphthalate (DBP), butyl-benzyl-phthalate (BBP), bis(2-ethylhexyl)phthalate (DEHP), and di-isononylphthalate (DINP) based on their reproductive effects. foodpackagingforum.org DIOP is not included in this grouping.

Cumulative Risk Assessment for Phthalate Mixtures

Cumulative risk assessment (CRA) is a methodology used to evaluate the combined risk from simultaneous exposure to multiple chemicals that share a common mechanism of toxicity. For many phthalates, the primary concern is their anti-androgenic effect, which can disrupt male reproductive development. nih.gov

Regulatory bodies like the U.S. EPA are actively conducting cumulative risk assessments for phthalates under the Toxic Substances Control Act (TSCA). However, the group of phthalates prioritized for this assessment—which includes DEHP, DBP, BBP, diisobutyl phthalate (DIBP), dicyclohexyl phthalate (DCHP), and DINP—does not currently include this compound. epa.govnih.gov The exclusion of DIOP from these prominent CRA frameworks is likely due to the same data gaps that prevent the establishment of an RfD or TDI. Without sufficient toxicological data and a clear understanding of its relative potency, incorporating DIOP into a quantitative cumulative risk assessment with other phthalates is challenging.

The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) has noted that DIOP exhibits harmful effects on embryonic development in rodents, particularly on the male reproductive system, similar to other medium-chain phthalates like DEHP. anses.fr This suggests a common mechanism of action, which is a prerequisite for inclusion in a cumulative risk assessment group. nih.gov Despite this, DIOP remains outside the primary groups considered in major international cumulative risk assessments pending further data.

Policy Development and Implementation for Exposure Reduction

Despite the toxicological data gaps, several regulatory and policy actions have been taken to reduce public exposure to DIOP, often based on precautionary principles and its structural similarity to other regulated phthalates.

Bans and Restrictions on Specific Product Applications

Several jurisdictions have implemented specific restrictions on the use of DIOP in consumer products, particularly those intended for children or that come into contact with food.

In the United States , a 2014 report by the Chronic Hazard Advisory Panel (CHAP) to the CPSC recommended an interim ban on DIOP in children's toys and child care articles at levels greater than 0.1% until sufficient data become available to perform a robust risk assessment. earthjustice.org Additionally, a citizen petition was filed with the Food and Drug Administration (FDA) requesting the prohibition of DIOP, among other phthalates, as a food-contact substance. earthjustice.orgjdsupra.com DIOP has a prior-sanctioned use for food packaging materials for foods of high water content. earthjustice.org

In the European Union , DIOP is prohibited from use in cosmetic products under the EU Cosmetics Regulation. hbm4eu.eu More significantly, in 2023, France identified DIOP as a substance whose level of concern is comparable to a Substance of Very High Concern (SVHC) under the REACH regulation. eurofins.com This requires companies to notify consumers of its presence in articles when its concentration is above 0.1% by weight.

The following table summarizes key regulatory restrictions on this compound:

Jurisdiction/AgencyRegulation/ActionProduct CategoryRestriction Details
United States (CPSC/CHAP)Interim Ban RecommendationChildren's Toys and Child Care ArticlesRecommended prohibition of concentrations greater than 0.1%. earthjustice.org
United States (FDA)Citizen PetitionFood Contact MaterialsPetitioned for prohibition as a food contact substance. earthjustice.orgjdsupra.com
European UnionEU Cosmetics RegulationCosmeticsProhibited from use in cosmetic products. hbm4eu.eu
FranceAGEC Law / REACHConsumer ProductsListed as a substance of equivalent concern to an SVHC; requires consumer notification if concentration exceeds 0.1%. eurofins.com

Public Health Notifications and Guidelines

Public health communications regarding DIOP have been driven primarily by classification and labeling proposals in Europe.

In 2017, the French agency ANSES submitted a proposal to the European Chemicals Agency (ECHA) to classify DIOP as "toxic for reproduction, category 1B" for both fertility and development under the Classification, Labelling and Packaging (CLP) Regulation. anses.fr The proposal was based on evidence showing harmful effects on the male reproductive system in animal studies. This proposal was made available for public consultation, serving as a significant public health notification to stakeholders and the general public about the potential hazards of the substance. anses.fr

Following this, France's 2023 decision to list DIOP as a substance of equivalent concern to an SVHC under its national anti-waste and circular economy law (AGEC) created a direct public notification mechanism. eurofins.com This measure obligates producers and importers to provide information on the presence of DIOP in their products via an application, allowing consumers to make informed choices. eurofins.com

The table below outlines key public health notifications and guidelines for this compound:

Issuing BodyNotification/GuidelineKey Information Provided
France (ANSES) / ECHAProposal for Harmonised ClassificationProposed classification as Toxic for Reproduction Category 1B based on effects on fertility and development. anses.fr
France (Ministry of Ecological Transition)Listing as Substance of Equivalent Concern to SVHCRequires producers and importers to inform consumers about the presence of DIOP in waste-generating products. eurofins.com

Environmental Remediation and Sustainable Alternatives Research for Diisooctyl Phthalate

Biotechnological Strategies for Environmental Contamination Remediation

Biotechnological methods offer promising avenues for mitigating phthalate (B1215562) contamination by leveraging natural biological processes.

Bioremediation Approaches (e.g., Microbial Degradation, Bioaugmentation)

Microbial degradation is a primary natural process for the breakdown of phthalate esters in the environment. Many bacterial and fungal strains have demonstrated the ability to degrade PAEs, including those structurally similar to Diisooctyl phthalate nih.gov. Studies on the biodegradation of di-(2-ethylhexyl) phthalate (DEHP), a commonly studied phthalate often confused with or used interchangeably with DIOP in some contexts, provide insights into potential pathways for DIOP. For instance, a bacterial strain identified as Bacillus sp., isolated from activated sludge, has shown the capacity to effectively degrade DEHP under aerobic conditions iwaponline.comresearchgate.net. The degradation pathway for DEHP typically involves its decomposition into smaller phthalates, such as dibutyl phthalate (DBP) and diethyl phthalate (DEP), followed by further breakdown to phthalic acid (PA). Phthalic acid is then oxidized, dehydrogenated, and decarboxylated into protocatechins, which subsequently enter the tricarboxylic acid (TCA) cycle through orthotopic ring opening iwaponline.comresearchgate.net.

Bioaugmentation, the introduction of specific microbial strains or consortia to enhance degradation, has been explored to improve the removal efficiency of recalcitrant phthalates. For example, immobilization technology applied in a Membrane Bioreactor (MBR) system significantly improved DEHP degradation, with a removal rate of 91.9% for 5 mg/L DEHP when immobilized Bacillus sp. was added iwaponline.comresearchgate.net. Dominant genera identified in such systems include Micromonospora, Rhodococcus, Bacteroides, and Pseudomonas, indicating their role in phthalate biodegradation iwaponline.comresearchgate.net. However, the bioavailability of larger phthalates like DEHP in soil can be poor, leading to recalcitrance; for instance, only 10% of 100 mg/kg DEHP was degraded within 70 days by indigenous soil microbiome researchgate.net. In some ex-situ bioremediation studies of soil contaminated with plasticizer process wastes, including DEHP, removal efficiencies after 120 days ranged from 61% to 83% for various phthalates, with DEHP showing 62% removal scielo.br.

The table below summarizes some findings related to microbial degradation of phthalates:

Phthalate CompoundMicrobial Strain/SystemDegradation ConditionsRemoval Efficiency / Half-lifeReference
DEHPBacillus sp. (immobilized) in MBRAerobic, 5 mg/L initial concentration91.9% removal (after unspecified time) iwaponline.comresearchgate.net
DEHPIndigenous soil microbiomeAerobic, 100 mg/kg soil< 40% after 42 days, 10% after 70 days researchgate.net
DEHPAcclimated microorganisms (ex-situ)Aerobic slurry-phase reactor, 120 days62% removal scielo.br
DEPSoil (unspecified microbes)20°CHalf-life of 0.75 days researchgate.net

Phytoremediation Technologies (e.g., Phytoextraction, Phytodegradation)

Phytoremediation, the use of plants to remove or degrade pollutants, is an emerging technology for environmental clean-up. This approach encompasses various mechanisms, including phytosequestration, rhizodegradation (degradation in the rhizosphere by plant-associated microbes), phytohydraulics, phytoextraction (uptake and accumulation of contaminants in plant tissues), and phytodegradation (metabolism of contaminants within plant tissues) researchgate.netsemanticscholar.orgascelibrary.org. While specific studies focusing solely on DIOP phytoremediation are limited, research on other phthalates, such as di-n-butyl phthalate (DBP) and DEHP, provides relevant insights.

For example, different genotypic cultivars of Ipomoea aquatica (water spinach) have shown potential for DBP removal from contaminated soil, with removal efficiency being cultivar-specific researchgate.net. Plants can absorb phthalates through their root systems or aerial parts ms-editions.cl. Although phytoremediation is a promising area, its effectiveness can vary depending on the plant species, phthalate concentration, and environmental conditions. The translocation factor (DBP concentration ratio of shoots to roots) and bioconcentration factor (DBP concentration ratio of plant to soil) varied significantly among different Ipomoea aquatica cultivars, and these factors did not always correlate with DBP removal, suggesting that phytoextraction may not be the sole dominant removal mechanism researchgate.net.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are effective chemical methods for the degradation of persistent organic pollutants like phthalate esters in water and wastewater. These processes typically involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a broad range of contaminants researchgate.netmdpi.comresearchgate.net.

Common AOPs applied to phthalates include:

UV/H₂O₂: The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) generates hydroxyl radicals, leading to the degradation of phthalates researchgate.netmdpi.com. This method has been shown to be effective for diethyl phthalate (DEP) removal, with UV/H₂O₂ proving more effective than UV alone researchgate.net.

O₃/H₂O₂ (Peroxone Process): Ozonation combined with hydrogen peroxide enhances the production of hydroxyl radicals, accelerating phthalate degradation researchgate.netmdpi.com. For DEP, the O₃/H₂O₂ system showed faster decomposition rates compared to ozone alone researchgate.net. A removal of 99.9% of initial 20 mg/L DEP was achieved via 120 minutes of ozonation with H₂O₂ mdpi.com.

O₃/Activated Carbon (O₃/AC): Catalytic ozonation processes, such as O₃/AC, also effectively degrade phthalates researchgate.net. The O₃/AC system demonstrated the highest DEP degradation and total organic carbon (TOC) removal in water treatment researchgate.net.

Fenton and Photo-Fenton: These processes utilize iron ions and hydrogen peroxide to produce hydroxyl radicals, with photo-Fenton employing UV light to enhance the reaction researchgate.netuobaghdad.edu.iq.

Photodegradation of phthalate esters, including those structurally similar to DIOP, at 254 nm involves photoinduced decarboxylation, hydroxylation, dealkylation, and the splitting of C-O, C-C, and O-alkyl bonds nih.govmdpi.com. This can result in high removal efficiencies, with some phthalates showing up to 90% removal nih.gov. The degradation of DEHP substitutes, for instance, involves hydroxyl radical attack on the side chain, leading to C-O bond breakage and the formation of phthalic acid and benzoic acid, which are subsequently mineralized to CO₂ and H₂O mdpi.com.

Development and Evaluation of Phthalate Ester Substitutes

The growing concerns regarding the environmental fate and potential toxicity of traditional phthalate plasticizers like DIOP have spurred significant research into developing safer and more sustainable alternatives.

Structure-Activity Relationship (SAR) Studies for Plasticizer Alternatives

Structure-Activity Relationship (SAR) studies are crucial in the design and evaluation of new plasticizer alternatives. By understanding how the chemical structure of a compound relates to its physical properties, plasticizing efficiency, and toxicological profile, researchers can rationally design molecules with improved characteristics. For instance, minor alterations in the structure of phthalates can significantly affect their biological activity, such as immuno-stimulatory effects nih.gov. This highlights the importance of precise structural modifications to reduce unwanted biological impacts.

Computational models, such as T-3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models, are employed to predict the molecular toxicity of potential phthalate substitutes mdpi.com. These models aid in screening candidate compounds for endocrine-disrupting toxicity and other adverse effects before costly experimental testing. The goal is to develop "green" plasticizers that not only perform effectively but also exhibit low toxicity, high biodegradability, and minimal leaching from products mdpi.com. Key considerations in the molecular design include optimizing the alkyl chain length and branching, and replacing the phthalate backbone with other functional groups to reduce toxicity while maintaining plasticizing properties mdpi.comsu.se.

Comparative Toxicological Assessment of Alternative Plasticizers

A range of alternative plasticizers has emerged in response to restrictions on traditional phthalates. These alternatives belong to diverse chemical classes, including adipates, benzoates, citrates, cyclohexane (B81311) dicarboxylic acids, epoxidized vegetable oils, glycerol (B35011) acetylated esters, phosphate (B84403) esters, sebacates, terephthalates, and trimellitates su.se.

Some prominent alternative plasticizers and their toxicological profiles include:

Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH): This non-phthalate plasticizer has been widely adopted as a substitute for DEHP and diisononyl phthalate (DINP) in medical devices, toys, and food packaging su.seresearchgate.net. Animal models have suggested that DINCH exhibits no significant toxicological effects researchgate.net.

Di(2-ethylhexyl) adipate (B1204190) (DEHA): Often used as a substitute due to its lower migration and toxicity compared to some phthalates researchgate.net. However, developmental toxicity has been observed at high doses in two-generational studies, evidenced by increased postnatal deaths, though no reproductive toxicity (antiandrogenic effects) was found mdpi.com.

Acetyl tributyl citrate (B86180) (ATBC): This citrate-based plasticizer has shown promising results in cytotoxicity screenings, with no significant cytotoxicity observed even at high doses in human keratinocytes researchgate.net.

Dioctyl succinate (B1194679) (DOS) and 1,4-Butanediol dibenzoate (BDDB): In in vitro screenings, these compounds showed no detrimental effects on spermatogonial stem cells (SSCs), a reproductive cell type sensitive to phthalates nih.gov. DOS also demonstrated no acute or reproductive toxicity in two-generational studies mdpi.com.

Triethyl 2-acetylcitrate (ATEC): In contrast to ATBC, ATEC showed similar levels of cytotoxicity to common phthalates in human keratinocytes researchgate.net.

Tris-2-ethylhexyl phosphate (TEHP), Tricresyl phosphate (TCP), and Tris-2-ethylhexyl trimellitate (TOTM): While used as alternatives, some of these compounds, particularly phosphate esters, have shown potential endocrine-disrupting properties and other toxic characteristics researchgate.net.

The transition to alternative plasticizers is often complicated by the "regrettable substitution" dilemma, where new alternatives may enter the market with limited comprehensive toxicological data, potentially leading to unforeseen environmental or health impacts researchgate.net. Therefore, a holistic approach involving thorough toxicity testing (both in vitro and in vivo), biodegradation studies (including metabolites), and leaching assessments is essential to ensure that new plasticizers are truly "green" and sustainable mdpi.com.

The table below provides a comparative overview of some alternative plasticizers:

Alternative PlasticizerChemical ClassKey Toxicological FindingsReference
DINCHCyclohexane dicarboxylic acidNo exhibited toxicological effects in animal models. researchgate.net
DEHAAdipateDevelopmental toxicity at high doses; no reproductive toxicity. mdpi.com
ATBCCitrateNo significant cytotoxicity in human keratinocytes. researchgate.net
DOSSebacateNo acute or reproductive toxicity; no detrimental effects on SSCs. mdpi.comnih.gov
BDDBBenzoateNo detrimental effects on SSCs; no acute toxicity, but subtle alterations of estrogen signaling in adult testis observed. mdpi.comnih.gov
ATECCitrateSimilar cytotoxicity to common phthalates in human keratinocytes. researchgate.net
TEHP, TCP, TOTMPhosphate ester, TrimellitatePotential endocrine-disrupting properties and other toxic characteristics. researchgate.net

Future Research Directions and Translational Science for Diisooctyl Phthalate

Elucidation of Low-Dose and Mixture Toxicity Effects

A critical area for future research involves the comprehensive elucidation of low-dose and mixture toxicity effects of diisooctyl phthalate (B1215562) and other phthalates. Current knowledge gaps include a lack of information on simultaneous exposure to multiple chemicals, their combined modes of action, and detailed mixture toxicity dose-response relationships sciforum.net. Research is needed to understand the complex interactions between various phthalates and other environmental contaminants, especially at concentrations relevant to real-world human exposure sciforum.netmdpi.com.

Specific research needs include:

Combined Mode of Action : Investigating how DIOP interacts with other phthalates and non-phthalate chemicals to exert combined effects, moving beyond single-substance assessments sciforum.netresearchgate.net.

Low-Dose Effects : Developing methodologies to accurately assess the long-term impacts of chronic low-dose exposures, which are challenging to evaluate using traditional no-observed-adverse-effect level (NOAEL) calculations designed for acute, high-dose animal studies frontiersin.org.

Environmentally Realistic Mixtures : Designing studies that utilize mixtures of chemicals at proportions and concentrations that reflect actual human and environmental exposures to provide more relevant risk assessments mdpi.com.

Long-Term Epidemiological Cohort Studies with Advanced Biomonitoring

Long-term epidemiological cohort studies coupled with advanced biomonitoring are essential to establish clearer links between phthalate exposure and health outcomes over extended periods. While biomonitoring has been crucial in assessing human exposure, future research must refine these methods to provide more accurate and comprehensive exposure assessments nih.gov.

Key areas for advancement include:

Improved Pharmacokinetics and Metabolism : Enhancing the understanding of human metabolism and pharmacokinetics of DIOP and its metabolites to identify the most relevant biomarkers for exposure assessment across different matrices nih.gov.

Advanced Biomonitoring Techniques : Utilizing sophisticated analytical techniques for measuring phthalate metabolites in various biological samples (e.g., urine, blood, breast milk) to capture a more complete picture of exposure from multiple sources and routes nih.govplos.org.

Diverse Population Studies : Conducting long-term studies across diverse populations, including vulnerable groups, to understand variations in exposure levels and their potential health implications over the lifespan frontiersin.orgmedrxiv.org.

Temporal Reliability : Investigating the temporal reliability of phthalate biomonitoring results, especially for rapidly excreted chemicals, and exploring strategies like collecting multiple spot samples or early-day samples plos.org.

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) in Toxicological Assessment

The integration of omics technologies, such as transcriptomics and metabolomics, into toxicological assessment offers a powerful avenue for deciphering the molecular mechanisms underlying phthalate effects. This systems biology approach can provide a more holistic understanding of how DIOP interacts with biological systems at a fundamental level.

Future research should focus on:

Mechanistic Pathway Elucidation : Employing toxicogenomics data combined with systems biology information to identify and characterize the specific molecular pathways and protein interactions perturbed by DIOP exposure nih.govresearchgate.netplos.org.

Biomarker Discovery : Discovering novel biomarkers of effect that can indicate early biological responses to phthalate exposure, even before overt health effects are apparent researchgate.net.

Predictive Toxicology : Developing and validating computational systems biology models that can predict the behavior of cells and organisms in response to DIOP, thereby reducing the reliance on traditional animal toxicity testing nih.govresearchgate.net.

Dose-Response Modeling : Implementing computational models to determine dose-response relationships for perturbations of key toxicity pathways, facilitating the extrapolation of in vitro findings to in vivo human concentrations using pharmacokinetic models researchgate.net.

Research on Remediation Efficacy in Real-World Contaminated Sites

Effective remediation strategies are vital for mitigating phthalate contamination in the environment. Future research needs to focus on enhancing the efficacy and scalability of remediation technologies for real-world contaminated sites.

Areas for investigation include:

Optimization of Bioremediation : Further research into microbial degradation processes, including understanding the dynamic response and structure of microbial communities during composting and identifying specific bacterial strains and enzymes involved in DIOP degradation nih.govnih.govresearchgate.net.

Advanced Oxidation Processes (AOPs) : Exploring and optimizing AOPs (e.g., photocatalysis, Fenton processes, ozonation, electrochemical methods) for efficient phthalate degradation, including the potential for coupling different AOPs to enhance removal efficiency iwaponline.comresearchgate.netiwaponline.com.

Novel Biotechnological Approaches : Investigating the application of enzymatic degradation, genetic engineering to enhance microbial capabilities, and nanotechnology-based approaches for phthalate removal researchgate.net.

Real-World Application and Economic Feasibility : Conducting studies that evaluate the mass balance and removal efficiency of remediation technologies in real-world contaminated sites, alongside assessments of their upscaling potential and economic feasibility nih.gov.

Harmonization of Global Regulatory Approaches and Risk Management Policies

The global nature of chemical production and trade necessitates harmonized regulatory approaches and risk management policies for phthalates like DIOP. Discrepancies in international legislations can lead to inconsistent protection levels and trade barriers mdpi.com.

Future efforts should prioritize:

International Collaboration : Fostering greater international cooperation and data sharing among regulatory bodies, scientists, and industry to develop consistent risk assessment methodologies and regulatory frameworks medrxiv.orgbsigroup.comwho.int.

Harmonized Classification and Labeling : Working towards a globally harmonized system for the classification and labeling of phthalates based on their hazardous properties, including endocrine-disrupting effects bsigroup.comeuropa.eu.

Updating Guidelines : Regularly updating guidelines for worldwide risk assessment of phthalates to incorporate new scientific evidence, especially concerning mixture effects and low-dose exposures researchgate.net.

Translational Policy Research : Conducting research that directly informs policy development, such as identifying the scientific evidence needed to support trans-sectorial and harmonized regulations aimed at minimizing human and environmental exposure to endocrine-disrupting substances bsigroup.com.

Economic and Social Impact Assessment of Phthalate Regulations and Alternatives

Comprehensive economic and social impact assessments are crucial for evaluating the broader consequences of phthalate regulations and the transition to safer alternatives. This involves understanding both the costs associated with implementing regulations and the benefits derived from reduced exposure.

Key research areas include:

Cost-Benefit Analysis Refinement : Improving methodologies for conducting cost-benefit analyses of phthalate regulations, particularly in quantifying the benefits to human health and the environment, which have historically been challenging to establish definitively oecd.orgcambridge.org.

Economic Burden of Exposure : Quantifying the attributable disease burden and associated economic costs of phthalate exposure at regional and international levels, especially in low- and middle-income countries where data may be sparse medrxiv.org.

Impact of Alternatives : Assessing the economic and social implications of adopting phthalate alternatives, including their production costs, performance characteristics, and potential for unintended environmental or health consequences cpsc.goveuropa.eu.

Stakeholder Engagement : Research into effective strategies for engaging manufacturers, consumers, and other stakeholders in the transition to safer chemicals, considering the economic viability and social acceptance of alternatives mdpi.com.

Q & A

Q. What analytical methods are recommended for detecting and quantifying DIOP in environmental or biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for DIOP detection. Key steps include:

  • Extraction : Use solvent-based techniques (e.g., hexane or acetone) to isolate DIOP from complex matrices like polymers or biological tissues .
  • Instrumental Parameters : Optimize column selection (e.g., DB-5MS) and ionization mode (EI/CI). CI enhances molecular ion detection (e.g., M+H at m/z 391.28), while EI provides fragmentation patterns for structural confirmation .
  • Validation : Compare retention indices (e.g., NIST database) and use internal standards (e.g., deuterated phthalates) to improve accuracy .

Q. What are the primary toxicity endpoints associated with DIOP exposure in model organisms?

DIOP induces oxidative stress and disrupts antioxidant systems. For example:

  • In tobacco roots, DIOP at 50–200 mg/L significantly reduced superoxide dismutase (SOD) activity, with dose-dependent inhibition observed over 7 days .
  • Acute aquatic toxicity studies show DIOP affects algae (EC₅₀: 0.1–1.0 mg/L) and invertebrates (LC₅₀: 1–10 mg/L), though data gaps exist for chronic low-dose effects .

Q. How is DIOP regulated in consumer products, and what are the implications for research?

The U.S. CPSC proposed an interim ban on DIOP (>0.1%) in children’s toys due to insufficient toxicity data, highlighting the need for studies on endocrine disruption and developmental effects . Researchers should align experimental designs with regulatory thresholds (e.g., 0.1% w/w) and prioritize alternatives like ATBC or DEHT .

Advanced Research Questions

Q. How can experimental designs address contradictions in phthalate toxicity data, particularly for DIOP?

Contradictions arise from:

  • Mixture Effects : Human studies often involve phthalate mixtures (e.g., DIOP + DEHP), complicating causal inference. Use factorial designs to isolate DIOP-specific effects .
  • Dose-Response Variability : Low-dose effects (e.g., <1 mg/kg/day) may follow non-monotonic curves. Incorporate longitudinal studies with multiple timepoints and endpoints (e.g., oxidative stress, hormone levels) .
  • Model System Limitations : Combine in vitro (e.g., HepG2 cells for metabolic profiling) and in vivo models (e.g., zebrafish for developmental toxicity) to improve translational relevance .

Q. What methodologies are effective for studying DIOP's environmental fate and bioaccumulation potential?

  • Partitioning Studies : Measure log Kow (estimated 8.1 for DIOP) to predict soil adsorption and aquatic bioaccumulation. Use OECD Guideline 107 for shake-flask experiments .
  • Degradation Kinetics : Assess photolysis (UV-Vis) and microbial degradation (e.g., Rhodococcus spp.) in simulated environments. DIOP’s persistence in anaerobic conditions warrants LC-MS/MS monitoring .
  • Trophic Transfer : Use stable isotope labeling (e.g., ¹³C-DIOP) to track biomagnification in food chains .

Q. How can researchers reconcile discrepancies between in vitro and in vivo toxicity data for DIOP?

  • Mechanistic Studies : Apply omics tools (transcriptomics/proteomics) to identify conserved pathways (e.g., PPARγ activation) across models .
  • Dosimetry Adjustments : Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro concentrations with realistic tissue doses in vivo .
  • Metabolite Profiling : Characterize DIOP metabolites (e.g., mono-isooctyl phthalate) in urine or serum to validate exposure biomarkers .

Q. What strategies improve the reliability of DIOP alternatives assessment in polymer research?

  • Material Compatibility Testing : Evaluate alternatives (e.g., DINX, TPIB) for plasticizer efficiency (Tg reduction) and leaching potential via accelerated aging tests (ASTM D5227) .
  • Lifecycle Analysis : Compare energy footprints and end-of-life impacts (e.g., biodegradability) using ISO 14040 frameworks .
  • Toxicity Screening : Prioritize high-throughput assays (e.g., ToxCast) to pre-screen alternatives for endocrine disruption .

Methodological Considerations

  • Data Gaps : Limited chronic toxicity and epidemiological data for DIOP necessitate cross-disciplinary collaboration (e.g., EPA’s systematic review protocols) .
  • Standardization : Adhere to OECD guidelines for ecotoxicity testing and ASTM standards for polymer leaching studies .
  • Ethical Compliance : For human studies, align with PICOT frameworks (Population: exposed cohorts; Outcome: biomarker levels) and FINER criteria (feasible, novel) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.